NRC-2694
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKHQQZRHCECKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936446-61-6 | |
| Record name | NRC-2694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936446616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NRC-2694 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O898S9836V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Emergent Role of NRC-2694 in Head and Neck Squamous Cell Carcinoma: A Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed technical overview of the presumed mechanism of action for NRC-2694 in Head and Neck Squamous Cell Carcinoma (HNSCC). As of the latest available information, specific preclinical data on this compound has not been made publicly available. Therefore, this guide is based on the established mechanisms of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in HNSCC, the known therapeutic class of this compound. The quantitative data and experimental protocols presented are representative of the field and should be considered illustrative.
Introduction to this compound and its Target in HNSCC
Head and Neck Squamous Cell Carcinoma (HNSCC) is a complex and heterogeneous disease, with the Epidermal Growth Factor Receptor (EGFR) being a key driver of its pathogenesis. EGFR is overexpressed in a high percentage of HNSCC tumors, which correlates with poor prognosis and resistance to treatment. This compound, developed by NATCO Pharma Ltd., is an orally administered, small-molecule tyrosine kinase inhibitor targeting EGFR.[1][2] Currently, this compound is under investigation in a Phase 2 clinical trial in combination with paclitaxel for patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[3]
The EGFR Signaling Pathway in HNSCC
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. In HNSCC, its aberrant activation contributes significantly to tumor growth and progression. The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR leads to receptor dimerization and the activation of its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and angiogenesis.
Presumed Mechanism of Action of this compound
As an EGFR tyrosine kinase inhibitor, this compound is presumed to exert its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR's intracellular tyrosine kinase domain. This inhibition prevents the autophosphorylation and activation of EGFR, thereby blocking the initiation of downstream signaling cascades. The anticipated consequences of this inhibition in HNSCC cells include:
-
Inhibition of Cell Proliferation: By blocking the MAPK pathway, this compound is expected to arrest the cell cycle and inhibit the uncontrolled proliferation of HNSCC cells.
-
Induction of Apoptosis: The inhibition of the PI3K-AKT-mTOR pathway, a key survival pathway, is anticipated to lead to the induction of programmed cell death (apoptosis) in cancer cells.
-
Reduction of Angiogenesis: By downregulating the signaling that promotes the formation of new blood vessels, this compound may limit the tumor's access to nutrients and oxygen, thereby impeding its growth.
Illustrative Quantitative Data for an EGFR TKI in HNSCC
The following tables present hypothetical but representative data for an EGFR TKI, illustrating the expected preclinical profile of a compound like this compound.
Table 1: In Vitro Cytotoxicity in HNSCC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| FaDu | Overexpressed | 50 |
| Cal27 | Overexpressed | 75 |
| SCC-25 | Overexpressed | 60 |
Table 2: In Vivo Tumor Growth Inhibition in HNSCC Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Volume Change (%) |
| Vehicle Control | - | +250 |
| EGFR TKI | 25 | -40 |
| EGFR TKI | 50 | -65 |
Table 3: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Biomarker | Change vs. Control (at 4 hours post-dose) |
| p-EGFR | -85% |
| p-ERK | -70% |
| Ki-67 | -60% |
Representative Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel therapeutic agents. The following are representative protocols for key experiments used to characterize the mechanism of action of an EGFR TKI.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HNSCC cells (e.g., FaDu, Cal27) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the EGFR TKI (or vehicle control) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: HNSCC cells are treated with the EGFR TKI for various time points. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total EGFR, p-EGFR, total ERK, p-ERK, total AKT, p-AKT, and a loading control (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Athymic nude mice are subcutaneously injected with HNSCC cells (e.g., 5 x 10^6 FaDu cells).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The EGFR TKI is administered orally once daily, while the control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x length x width²).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition is calculated as the percentage change in tumor volume in the treated groups compared to the control group.
Conclusion
While specific preclinical data for this compound in HNSCC remains proprietary, its classification as an EGFR tyrosine kinase inhibitor provides a strong foundation for understanding its potential mechanism of action. By targeting the well-established EGFR signaling pathway, this compound holds the promise of inhibiting key cellular processes that drive HNSCC progression. The ongoing clinical trials will be crucial in validating its efficacy and safety in this patient population. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of targeted therapies for HNSCC.
References
An In-depth Technical Guide to EGFR Binding Affinity and Kinetics of Small-Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative binding affinity and kinetic data for NRC-2694 are not publicly available. This guide provides a comprehensive overview of the methodologies used to determine these parameters and presents representative data from well-characterized, structurally analogous EGFR tyrosine kinase inhibitors (TKIs). This information is intended to serve as a technical reference for understanding the binding characteristics of small-molecule EGFR inhibitors.
Introduction to EGFR and Small-Molecule Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K/Akt pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][5][6] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1]
Small-molecule EGFR tyrosine kinase inhibitors (TKIs) are a class of drugs that compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[2][3][4] This competitive inhibition prevents EGFR autophosphorylation and blocks downstream signaling, thereby impeding cancer cell growth.[3] this compound is identified as an orally administered EGFR TKI. The affinity and kinetics of a TKI's binding to EGFR are critical determinants of its potency and duration of action.
Quantitative Binding Affinity and Kinetics of Representative EGFR TKIs
The following tables summarize the binding affinity and kinetic parameters for several well-studied EGFR TKIs. This data, obtained from various biochemical and biophysical assays, provides a comparative framework for understanding the range of binding characteristics exhibited by this class of inhibitors.
Table 1: EGFR Binding Affinity Constants for Representative TKIs
| Compound | Target | Binding Constant | Value (nM) | Assay Conditions/Notes |
| Gefitinib | EGFR | Kd | 0.668 | Surface Plasmon Resonance (SPR)[7] |
| Gefitinib | EGFR (mutant) | Kd | Significantly lower than wild-type | Cell-based radioligand binding assay[8] |
| Erlotinib | EGFR | IC50 | 2 | Cell-free kinase assay[9] |
| Lapatinib | EGFR (ErbB1) | Ki | 3 | Apparent equilibrium binding constant[10][11][12] |
| Lapatinib | HER2 (ErbB2) | Ki | 13 | Apparent equilibrium binding constant[10][11][12] |
| Lapatinib | EGFR (ErbB1) | IC50 | 10.8 | Cell-free kinase assay[12] |
| Lapatinib | HER2 (ErbB2) | IC50 | 9.2 | Cell-free kinase assay[12] |
| Osimertinib | EGFR (L858R) | Ki | Tighter binding than wild-type | Enzyme kinetic studies[13] |
| Osimertinib | EGFR (L858R/T790M) | Ki | 17-fold tighter than wild-type | Enzyme kinetic studies[13] |
Table 2: EGFR Binding Kinetic Rate Constants for Representative TKIs
| Compound | Target | kon (M-1s-1) | koff (s-1) | Assay |
| Gefitinib | EGFR | 5.58 x 106 | 3.73 x 10-3 | Surface Plasmon Resonance (SPR)[7] |
| Osimertinib | EGFR (L858R) | Faster than wild-type | - | Enzyme kinetic studies[13] |
| Osimertinib | EGFR (L858R/T790M) | 3-fold faster than wild-type | - | Enzyme kinetic studies[13] |
Experimental Protocols
The determination of binding affinity and kinetics for small-molecule inhibitors with their protein targets is fundamental in drug discovery. Below are detailed methodologies for key experiments commonly employed for this purpose.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics
SPR is a label-free, real-time optical sensing technique used to measure biomolecular interactions. It allows for the determination of both the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).[14][15]
Experimental Workflow for SPR Analysis
Caption: Workflow for determining EGFR-TKI binding kinetics using SPR.
Protocol Details:
-
Ligand and Analyte Preparation:
-
Recombinantly express and purify the EGFR kinase domain (the ligand).
-
Prepare a series of concentrations of the TKI (the analyte) in a suitable running buffer (e.g., PBS with a small percentage of DMSO).
-
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a standard amine coupling chemistry with N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).[14]
-
Inject the purified EGFR kinase domain over the activated surface to achieve covalent immobilization.
-
Inject a blocking agent, such as ethanolamine, to deactivate any remaining reactive groups on the chip surface.[14]
-
-
Analyte Binding and Dissociation:
-
Inject the prepared concentrations of the TKI over the immobilized EGFR surface for a defined period to monitor the association phase.
-
Switch to a continuous flow of running buffer to monitor the dissociation of the TKI from the EGFR surface.
-
-
Data Analysis:
-
The binding events are recorded in real-time as a sensorgram, which plots response units (RU) against time.
-
The association and dissociation curves are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the kon and koff values.[10]
-
The equilibrium dissociation constant (Kd) is then calculated from the ratio of the rate constants (koff/kon).[10]
-
EGFR Signaling Pathway
Small-molecule TKIs like this compound act by inhibiting the kinase activity of EGFR, thereby blocking the downstream signaling cascades that drive tumor growth. The following diagram illustrates the major EGFR signaling pathways and the point of inhibition by TKIs.
EGFR Signaling Cascade and TKI Inhibition
Caption: EGFR signaling pathways and the inhibitory action of TKIs.
This guide provides a foundational understanding of the binding characteristics of small-molecule EGFR inhibitors and the experimental approaches used to quantify them. While specific data for this compound is not available, the provided information on analogous compounds and methodologies serves as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. carnabio.com [carnabio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Preclinical Profile of NRC-2694: A Novel Tyrosine Kinase Inhibitor Targeting EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an orally bioavailable, small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR).[1][2] Developed by NATCO Pharma Ltd., this compound has shown potential as an antineoplastic agent and is currently under investigation in clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC).[2][3] This technical guide provides a summary of the available preclinical data on this compound, offering insights into its mechanism of action and anti-cancer properties.
Core Data Summary
The publicly available preclinical data for this compound is limited. The following tables summarize the existing quantitative information.
In Vitro Activity
| Compound | Target | Assay | Result | Source |
| This compound | EGFR | EGFR Expression Inhibition | Comparable inhibition at 80 ng (190 nM) | MedchemExpress |
In Vivo Activity & Toxicology
| Compound | Animal Model | Dosing | Observation | Source |
| This compound | Mouse | 2000 mg/kg (p.o.) | Maximum Tolerated Dose (MTD) | MedchemExpress |
| This compound | Mouse | 10 mg/kg | Tumor regression | MedchemExpress |
Signaling Pathway
As an EGFR inhibitor, this compound is expected to modulate downstream signaling pathways critical for cell proliferation, survival, and differentiation. The following diagram illustrates the canonical EGFR signaling cascade.
Experimental Workflows
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. The following diagrams illustrate generalized workflows for key experiments typically performed for a tyrosine kinase inhibitor.
In Vitro Kinase Inhibition Assay Workflow
This workflow outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Cell-Based Proliferation Assay Workflow
This workflow describes the process of evaluating the effect of a compound on the proliferation of cancer cell lines.
Discussion and Future Directions
The available preclinical data, although sparse, suggests that this compound is a potent inhibitor of EGFR with in vivo anti-tumor activity. The high maximum tolerated dose in mice indicates a potentially favorable therapeutic window. However, a comprehensive understanding of its preclinical profile requires more detailed information, including:
-
Kinase Selectivity Profile: Data on the inhibitory activity of this compound against a broader panel of tyrosine kinases is needed to assess its selectivity and potential off-target effects.
-
Cellular Activity: IC50 values in a variety of cancer cell lines with different EGFR mutation statuses would provide a clearer picture of its spectrum of activity.
-
In Vivo Efficacy: Detailed results from xenograft or patient-derived xenograft (PDX) models, including tumor growth inhibition curves and pharmacodynamic marker analysis, are essential to fully evaluate its in vivo potential.
-
Pharmacokinetics: A comprehensive ADME (absorption, distribution, metabolism, and excretion) profile would inform dosing strategies in further clinical development.
The ongoing Phase 2 clinical trial of this compound in combination with paclitaxel for R/M-HNSCC will provide crucial data on its safety and efficacy in a clinical setting.[2][3] As more information from preclinical and clinical studies becomes available, a more complete picture of the therapeutic potential of this compound will emerge.
References
An In-depth Technical Guide to NRC-2694: A Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694, also known as N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine, is a potent and orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR).[1] As a member of the quinazoline class of compounds, this compound targets the tyrosine kinase domain of EGFR, a key signaling node frequently dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and available data on this compound to support ongoing research and development efforts in oncology.
Chemical Structure and Properties
This compound is characterized by a quinazoline core, a structural motif common to many EGFR inhibitors. The molecule features a 3-ethynylphenyl group at the 4-position, a 7-methoxy group, and a 6-(3-(4-morpholinyl)propoxy) side chain. These substitutions are critical for its binding affinity and inhibitory activity against the EGFR kinase domain.
| Property | Value |
| IUPAC Name | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine |
| Molecular Formula | C₂₄H₂₆N₄O₃ |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 936446-61-6 |
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature. A plausible synthetic route involves the construction of the substituted quinazoline core followed by the introduction of the side chains.
Experimental Protocol: Synthesis of this compound
A general synthetic scheme for this compound is outlined below. This protocol is a composite of known methods for the synthesis of similar quinazoline derivatives.
Step 1: Synthesis of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline
-
Materials: 4-Hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline, phosphoryl chloride (POCl₃), dimethylformamide (DMF, catalytic).
-
Procedure: A mixture of 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline and a catalytic amount of DMF is heated in an excess of phosphoryl chloride. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to yield 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline.
Step 2: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamine (this compound)
-
Materials: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline, 3-ethynylaniline, isopropanol (or other suitable solvent), and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Procedure: To a solution of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline in isopropanol, 3-ethynylaniline and DIPEA are added. The reaction mixture is heated to reflux and monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is collected by filtration and purified by recrystallization or column chromatography to afford this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation and activation of the receptor. This, in turn, blocks the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
The primary signaling pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Preclinical and Clinical Data
For context, structurally similar quinazoline-based EGFR inhibitors have demonstrated potent activity in preclinical studies. For example, gefitinib and erlotinib, which share the quinazoline scaffold, exhibit IC50 values in the low nanomolar range against EGFR and various cancer cell lines.
Table of Biological Activity for Structurally Related EGFR Inhibitors (for reference)
| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Gefitinib | EGFR | 2-37 | A431 | 9-29 |
| Erlotinib | EGFR | 2 | NCI-H358 | 20 |
| Lapatinib | EGFR/HER2 | 9.8/13.4 | BT474 | 25 |
Note: This data is for comparative purposes only and does not represent the activity of this compound.
Experimental Workflow: In Vitro Kinase Assay
To determine the inhibitory activity of this compound against the EGFR kinase, a standard in vitro kinase assay can be performed. The following workflow outlines a typical procedure.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In Vitro Characterization of NRC-2694: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an orally bioavailable small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in tumor cell proliferation and survival.[1] As an EGFR antagonist, this compound holds potential as an antineoplastic agent by disrupting EGFR-mediated signaling pathways, ultimately leading to cell death in tumors expressing this receptor.[1] This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the activity of this compound, including its inhibitory effects on EGFR kinase activity, its impact on cancer cell proliferation, and its modulation of downstream signaling pathways.
Disclaimer: This document provides a representative framework for the in vitro characterization of an EGFR inhibitor like this compound. Specific quantitative data for this compound is not publicly available at the time of writing. The tables and figures presented herein are illustrative and based on typical results for compounds of this class.
Biochemical Characterization: EGFR Kinase Inhibition
The primary mechanism of action for this compound is the direct inhibition of EGFR's kinase activity. This is typically assessed through in vitro kinase assays that measure the transfer of phosphate from ATP to a substrate by the purified EGFR enzyme.
Data Presentation: EGFR Kinase Inhibition
The potency of this compound against wild-type and various mutant forms of EGFR is crucial for understanding its therapeutic window and potential efficacy in different cancer subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| EGFR Variant | This compound IC50 (nM) | Reference Compound (e.g., Gefitinib) IC50 (nM) |
| Wild-Type EGFR | Data not available | [Example Value: 2.0] |
| L858R Mutant | Data not available | [Example Value: 0.5] |
| Exon 19 Deletion | Data not available | [Example Value: 0.8] |
| T790M Mutant | Data not available | [Example Value: 100.0] |
Experimental Protocol: EGFR Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the IC50 of an inhibitor against EGFR kinase.
Materials:
-
Recombinant human EGFR enzyme (wild-type and mutants)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine Triphosphate (ATP)
-
EGFR Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in EGFR Kinase Buffer.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate in EGFR Kinase Buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in EGFR Kinase Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Characterization: Anti-proliferative Activity
The ability of this compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling is a critical measure of its potential therapeutic efficacy.
Data Presentation: Cell Viability IC50 Values
The anti-proliferative activity of this compound is typically evaluated against a panel of cancer cell lines with known EGFR status.
| Cell Line | Cancer Type | EGFR Status | This compound IC50 (µM) |
| A431 | Squamous Cell Carcinoma | Wild-Type (Overexpressed) | Data not available |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | Data not available |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Data not available |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Data not available |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., A431, NCI-H1975, HCC827)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: EGFR Signaling Pathway Modulation
To confirm that this compound's anti-proliferative effects are mediated through the inhibition of the EGFR signaling pathway, Western blot analysis is performed to assess the phosphorylation status of EGFR and its key downstream effectors.
Diagram: Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the point of inhibition by this compound.
Diagram: Western Blot Experimental Workflow
Caption: Key steps in the Western blot analysis of EGFR pathway modulation.
Experimental Protocol: Western Blotting
This protocol details the steps to analyze the phosphorylation status of EGFR and downstream proteins.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in ice-cold RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and incubate with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of the primary and secondary antibodies and re-probed with another set of antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Conclusion
The in vitro characterization of this compound through biochemical and cellular assays is fundamental to understanding its mechanism of action and therapeutic potential. The protocols and data structures outlined in this guide provide a robust framework for evaluating the potency and efficacy of this compound as an EGFR inhibitor. Further investigations, including in vivo studies, are necessary to fully elucidate its clinical utility.
References
The Development of NRC-2694: A Novel EGFR Inhibitor for Head and Neck Cancers
Hyderabad, India - NATCO Pharma Ltd., an Indian pharmaceutical company, is developing NRC-2694, a novel, orally administered small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Currently in Phase 2 clinical trials, this compound is being investigated for the treatment of recurrent and/or metastatic Head and Neck Squamous Cell Carcinoma (HNSCC), a type of cancer with limited treatment options, particularly for patients who have progressed on or after immunotherapy.
This compound, also identified as this compound-A, has the chemical name (3-ethynyl-phenyl)-[7-methoxy-6-(3-morpholin-4-yl-propoxy)-quinazolin-4-yl]-amine. Its development is based on the well-established role of EGFR in the growth and proliferation of HNSCC cells. Overexpression of EGFR is a common feature in these cancers, making it a prime target for therapeutic intervention.
While specific preclinical data on this compound remains proprietary, the development of such an inhibitor would typically involve a rigorous discovery and preclinical testing phase. This would include the synthesis and screening of numerous candidate molecules to identify a lead compound with potent and selective EGFR inhibitory activity. Subsequent preclinical evaluation in both in vitro and in vivo models would be necessary to establish its anti-cancer efficacy, safety profile, and pharmacokinetic properties before advancing to human clinical trials.
Clinical Evaluation
NATCO Pharma has advanced this compound through early-phase clinical studies in India, which have reportedly shown promising anti-tumor activity, both as a monotherapy and in combination with chemotherapy. These encouraging early results have paved the way for the current, more extensive clinical investigations.
A key ongoing study is a Phase 2, open-label, multicenter, single-arm trial (NCT05283226) being conducted in the United States and India. This trial is evaluating the safety and efficacy of this compound in combination with the standard chemotherapy agent, paclitaxel, in patients with recurrent and/or metastatic HNSCC who have progressed after treatment with immune checkpoint inhibitors. The study aims to enroll approximately 46 patients.
Mechanism of Action: Targeting the EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (such as epidermal growth factor, EGF), triggers a cascade of downstream signaling events that promote cell growth, proliferation, survival, and migration. In many HNSCC tumors, EGFR is overexpressed, leading to aberrant activation of these pathways and uncontrolled tumor growth.
As an EGFR antagonist, this compound is designed to bind to the tyrosine kinase domain of the receptor, preventing its activation and blocking the downstream signaling pathways. This inhibition is expected to lead to a reduction in tumor cell proliferation and survival. The combination with paclitaxel, a cytotoxic agent that disrupts microtubule function, aims to provide a multi-pronged attack on the cancer cells.
Future Directions
The results of the ongoing Phase 2 clinical trial will be crucial in determining the future development path of this compound. Positive outcomes would likely lead to larger, pivotal trials to confirm its efficacy and safety, potentially establishing this compound as a new treatment option for patients with this challenging form of cancer. The development of this compound highlights the ongoing efforts to develop targeted therapies that address the specific molecular drivers of cancer, with the ultimate goal of improving patient outcomes.
Experimental Design and Methodologies
While specific, detailed experimental protocols for the discovery and development of this compound are not publicly available, a standard workflow for such a program can be outlined.
Preclinical Development Workflow
The preclinical development of a novel EGFR inhibitor like this compound would typically follow a structured process to assess its potential as a therapeutic agent before human trials.
EGFR Signaling Pathway in HNSCC
The following diagram illustrates the simplified EGFR signaling pathway that is a key target in Head and Neck Squamous Cell Carcinoma. This compound, as an EGFR inhibitor, aims to block the activation of these downstream pro-survival and proliferative signals.
Data Summary
The following tables represent the kind of data that would be generated and analyzed during the development of this compound. Please note that the data presented here is illustrative and based on typical results for EGFR inhibitors in HNSCC models, as specific data for this compound is not publicly available.
Table 1: Illustrative In Vitro Activity of this compound
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| FaDu | HNSCC | Wild-Type | 50 |
| Cal-27 | HNSCC | Wild-Type | 75 |
| A431 | Epidermoid Carcinoma | Amplified | 25 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Illustrative In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 70 |
| Paclitaxel | 10 | 55 |
| This compound + Paclitaxel | 30 + 10 | 90 |
Tumor growth inhibition is measured at the end of the study compared to the vehicle control group.
Table 3: Overview of the Ongoing Phase 2 Clinical Trial (NCT05283226)
| Parameter | Description |
| Official Title | A Phase 2 Multicenter, Open-Label, Single-Arm Study to Evaluate the Safety and Efficacy of Oral this compound-A in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy |
| Condition | Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma |
| Intervention | This compound-A (300 mg orally once daily) + Paclitaxel (175 mg/m² IV infusion once every 21 days) |
| Primary Outcome | Objective Response Rate (ORR) |
| Enrollment | Approximately 46 participants |
| Status | Recruiting |
Experimental Protocols
Detailed experimental protocols for the development of this compound are proprietary to NATCO Pharma. However, the following are representative protocols for key experiments that would be conducted in the preclinical evaluation of a novel EGFR inhibitor.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting EGFR kinase activity.
Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, would be used. Recombinant human EGFR kinase domain would be incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The inhibition of substrate phosphorylation by this compound would be measured by detecting the fluorescent signal, and the IC50 value would be calculated.
Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of HNSCC cell lines.
Methodology: HNSCC cell lines (e.g., FaDu, Cal-27) would be seeded in 96-well plates and treated with a range of concentrations of this compound for 72 hours. Cell viability would be assessed using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo. The IC50 value for cell growth inhibition would be determined from the dose-response curve.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of HNSCC.
Methodology: Immunocompromised mice would be subcutaneously implanted with HNSCC cells. Once tumors reach a palpable size, the mice would be randomized into treatment groups (e.g., vehicle control, this compound at different doses, standard-of-care, combination therapy). The investigational drug would be administered orally daily. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised and may be used for further analysis (e.g., western blotting to confirm target inhibition).
Target Validation of NRC-2694 in Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
This technical guide provides a comprehensive overview of the target validation for NRC-2694, an orally administered small-molecule tyrosine kinase inhibitor, in the context of squamous cell carcinoma (SCC), with a particular focus on head and neck squamous cell carcinoma (HNSCC). This compound has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in many epithelial cancers.[1][2] While specific preclinical data for this compound is not extensively available in the public domain, this document synthesizes the available clinical trial information and outlines the established methodologies for the preclinical validation of EGFR inhibitors in SCC. The guide details the rationale for targeting EGFR, presents clinical efficacy data from ongoing studies of this compound, and provides representative protocols for the key in vitro and in vivo experiments essential for target validation. Furthermore, this guide includes mandatory visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and technical procedures involved.
Introduction: The Rationale for Targeting EGFR in Squamous Cell Carcinoma
Squamous cell carcinomas, particularly those of the head and neck, are frequently characterized by the overexpression and/or amplification of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, most notably the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer, the dysregulation of EGFR signaling leads to uncontrolled cell growth and tumor progression.[3]
This compound-A is an orally administered EGFR tyrosine kinase inhibitor developed by NATCO Pharma Ltd.[1][2] By targeting the kinase activity of EGFR, this compound aims to block the aberrant signaling that drives the growth of EGFR-dependent squamous cell carcinomas. This targeted approach offers the potential for improved efficacy and a more manageable safety profile compared to traditional cytotoxic chemotherapy.
Clinical Validation of this compound in HNSCC
The primary evidence for the validation of this compound's target in squamous cell carcinoma comes from clinical trials. An ongoing Phase 2 clinical trial, NCT05283226, is evaluating the safety and efficacy of this compound-A in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[4][5]
Clinical Trial Design and Endpoints
The NCT05283226 study is a Phase 2, open-label, multicenter, single-arm trial.[4][5] The study utilizes a Simon's 2-stage design with the primary endpoint being the Objective Response Rate (ORR) as per RECIST v1.1.[4] The trial is designed to detect a meaningful improvement in ORR over historical controls.[4]
Quantitative Clinical Data
The quantitative data from the NCT05283226 clinical trial is summarized in the table below.
| Parameter | Value | Reference |
| Drug Regimen | This compound-A: 300 mg orally once daily; Paclitaxel: 175 mg/m² IV infusion every 21 days | [4][6] |
| Target Population | Patients with recurrent/metastatic HNSCC with progression on or after ICI therapy | [5][6] |
| Target Enrollment | Approximately 46 patients | [4][5] |
| Historical Control ORR | 30% | [4] |
| Target ORR | 50% | [4] |
| Early Efficacy Signal | Early results suggest the combination could achieve the target of helping 50% of patients. | [6] |
Table 1: Summary of Quantitative Data from the NCT05283226 Clinical Trial
Preclinical Validation Workflow for an EGFR Inhibitor in SCC
While specific preclinical data for this compound is not publicly available, a standard workflow is typically followed to validate a novel EGFR inhibitor in squamous cell carcinoma. This process involves a series of in vitro and in vivo experiments to establish target engagement, cellular activity, and anti-tumor efficacy.
Detailed Experimental Protocols (Representative)
The following are detailed, representative protocols for the key experiments used in the preclinical validation of an EGFR inhibitor targeting squamous cell carcinoma.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of an EGFR inhibitor on the viability of HNSCC cell lines.
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27, SCC-25)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
EGFR inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the inhibitor to generate a dose-response curve and determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is for determining if the EGFR inhibitor effectively blocks the phosphorylation of EGFR in HNSCC cells.
Materials:
-
HNSCC cell lines
-
EGFR inhibitor
-
EGF (Epidermal Growth factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-Actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed HNSCC cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with the EGFR inhibitor at various concentrations for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-pEGFR) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total EGFR and then anti-Actin antibodies as loading controls.
In Vivo HNSCC Xenograft Model
This protocol outlines the establishment of a subcutaneous HNSCC xenograft model to evaluate the in vivo efficacy of an EGFR inhibitor.
Materials:
-
HNSCC cell line (e.g., FaDu)
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel
-
EGFR inhibitor formulation for in vivo use
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation: Harvest HNSCC cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor to the treatment group according to the desired dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Signaling Pathway Visualization
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a tyrosine kinase inhibitor like this compound.
Conclusion
The validation of this compound as a therapeutic agent for squamous cell carcinoma is supported by a strong mechanistic rationale and promising, albeit early, clinical data. The inhibition of the well-established oncogenic driver, EGFR, provides a clear target for intervention in HNSCC. The ongoing Phase 2 clinical trial (NCT05283226) will be crucial in definitively determining the clinical efficacy of this compound in combination with paclitaxel for patients with advanced HNSCC. The preclinical validation of such a compound typically follows a rigorous workflow of in vitro and in vivo studies to confirm target engagement and anti-tumor activity. The representative protocols and workflows provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on targeted therapies for squamous cell carcinoma.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-EGFR monoclonal antibody Cetuximab displays potential anti-cancer activities in feline oral squamous cell carcinoma cell lines [frontiersin.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
The Pharmacodynamics of NRC-2694: An In-Depth Technical Guide for Cancer Researchers
An Overview of NRC-2694, a Novel EGFR Inhibitor for Oncological Research
This compound is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Developed by NATCO Pharma Ltd., this compound has demonstrated anti-proliferative properties and is currently under investigation in clinical trials for head and neck squamous cell carcinoma (HNSCC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cell lines, presenting available quantitative data, detailed experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound functions by binding to and inhibiting the tyrosine kinase domain of EGFR, thereby preventing EGFR-mediated signaling pathways that are crucial for tumor cell proliferation and vascularization. This targeted approach leads to cell death in cancer cells that overexpress or have mutated EGFR.
Quantitative Analysis of Anti-Proliferative Activity
The in-vitro efficacy of this compound and its closely related derivatives has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While extensive public data on this compound is limited, available information and data from structurally similar gefitinib-1,2,3-triazole derivatives provide valuable insights into its anti-proliferative activity.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | A-431 | Epidermoid Carcinoma | < 0.1 |
| Gefitinib-1,2,3-triazole derivative (4b) | NCI-H1299 | Non-Small Cell Lung Cancer | 4.42 ± 0.24 |
| A549 | Non-Small Cell Lung Cancer | 3.94 ± 0.01 | |
| NCI-H1437 | Lung Adenocarcinoma | 1.56 ± 0.06 | |
| Gefitinib-1,2,3-triazole derivative (4c) | NCI-H1299 | Non-Small Cell Lung Cancer | 4.60 ± 0.18 |
| A549 | Non-Small Cell Lung Cancer | 4.00 ± 0.08 | |
| NCI-H1437 | Lung Adenocarcinoma | 3.51 ± 0.05 |
Data for gefitinib-1,2,3-triazole derivatives are included as structurally related compounds to provide a broader understanding of the potential activity of this class of inhibitors.
Further studies have indicated that this compound can inhibit EGFR expression at a concentration of 80 ng (approximately 190 nM). In preclinical animal models, a dose of 10 mg/kg has been shown to cause tumor regression in mice.
Mechanism of Action and Signaling Pathways
As an EGFR inhibitor, this compound targets the core of a complex signaling network that drives cancer cell proliferation, survival, and metastasis. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades. The two major pathways implicated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: Inhibition of the EGFR signaling cascade by this compound.
By blocking the initial step of EGFR autophosphorylation, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pharmacodynamics of this compound in cancer cell lines.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine the anti-proliferative effects of this compound.
Materials:
-
Cancer cell lines (e.g., A-431, NCI-H1299, A549)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow to air dry.
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Caption: Workflow for determining cell viability using the SRB assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a concentration around the IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol, cold
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis and transfer equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for a specified time (e.g., 2, 6, 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a promising EGFR inhibitor with potent anti-proliferative activity in various cancer cell lines. Its mechanism of action through the inhibition of key survival signaling pathways makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the pharmacodynamics of this compound and similar targeted therapies in a preclinical setting. Further studies are warranted to elucidate the full spectrum of its anti-cancer effects and to identify predictive biomarkers for patient stratification.
Early-Phase Clinical Trial Results for NRC-2694: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the early-phase clinical trial data for NRC-2694, an investigational oral small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). The information is primarily based on the protocol of the ongoing Phase 2 clinical trial, with supporting details from preclinical and mechanistic studies.
Introduction to this compound
This compound, developed by NATCO Pharma Ltd., is an orally administered tyrosine kinase inhibitor (TKI) designed to target the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and activating mutations of EGFR are well-established drivers of tumorigenesis and progression in various cancers, including head and neck squamous cell carcinoma (HNSCC). By inhibiting EGFR, this compound aims to block downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Early-phase trials in India, including a Phase 1 monotherapy study and a Phase 2 combination study, have suggested a clinical response in patients with HNSCC, providing the rationale for the current clinical development in the United States.[1]
Clinical Development Program
The current focus of this compound's clinical development is a Phase 2 trial (NCT05283226), known as the NAT2694US study. This trial is investigating the safety and efficacy of this compound in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC (R/M-HNSCC) whose disease has progressed after treatment with an immune checkpoint inhibitor (ICI).[1]
Phase 2 Trial Design (NAT2694US)
The NAT2694US study is a multicenter, single-arm, open-label trial employing a Simon's 2-stage design.[2][1] This design is efficient for early-phase trials to determine if a new treatment has sufficient activity to warrant further investigation.
Table 1: NAT2694US Trial Protocol Overview
| Parameter | Details |
| Clinical Trial Identifier | NCT05283226 |
| Phase | 2 |
| Study Title | A Study to Evaluate the Safety and Efficacy of Oral this compound-A in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibator Therapy |
| Primary Objective | To evaluate the objective response rate (ORR) of this compound in combination with paclitaxel |
| Patient Population | Patients with recurrent and/or metastatic HNSCC with documented disease progression on or after ICI therapy |
| Intervention | This compound-A: 300 mg orally, once dailyPaclitaxel: 175 mg/m² intravenous infusion every 21 days |
| Sample Size | Approximately 46 patients |
| Primary Endpoint | Objective Response Rate (ORR) as per RECIST v1.1 |
| Secondary Endpoints | To be determined from final study publication |
Efficacy and Safety Endpoints
The primary measure of efficacy in the NAT2694US trial is the Objective Response Rate (ORR), assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1] Safety and tolerability are being monitored through the collection of adverse events, which are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events version 5.0 (CTCAE v5.0).
Table 2: Key Efficacy and Safety Evaluation Criteria
| Evaluation Criterion | Description |
| RECIST v1.1 | A standardized methodology for quantifying tumor response to treatment in solid tumors. It defines categories of response such as Complete Response (CR), Partial Response (PR), Stable Disease (SD), and Progressive Disease (PD) based on changes in tumor measurements. |
| CTCAE v5.0 | A comprehensive lexicon for the grading and reporting of adverse events in oncology clinical trials. It provides a severity scale (Grade 1 to 5) for a wide range of potential toxicities.[3][4][5][6][7] |
Mechanism of Action: EGFR Signaling Inhibition
This compound functions by inhibiting the tyrosine kinase domain of EGFR. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling cascades that promote cancer cell growth and survival.
Experimental Protocols
While specific, detailed protocols from the early-phase trials in India are not publicly available, the following sections describe the standard methodologies employed for evaluating EGFR inhibitors like this compound.
In Vitro Kinase Inhibition Assay
The potency of this compound against the EGFR kinase domain would be determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures ATP consumption during the phosphorylation of a substrate peptide by the EGFR kinase.
Cell-Based Proliferation Assay
To assess the effect of this compound on cancer cell growth, a cell-based proliferation assay would be conducted using HNSCC cell lines that express EGFR.
Table 3: Generalized Cell-Based Proliferation Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | HNSCC cells are seeded in 96-well plates and allowed to adhere overnight. |
| 2. Compound Treatment | Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO). |
| 3. Incubation | Plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation. |
| 4. Viability Assessment | Cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTS or CellTiter-Glo). |
| 5. Data Analysis | The concentration of this compound that inhibits cell growth by 50% (GI50) is calculated. |
Clinical Trial Workflow for Patient Evaluation
Patients enrolled in the NAT2694US trial undergo a series of evaluations to determine treatment efficacy and safety.
Future Directions
The results of the ongoing NAT2694US Phase 2 trial will be crucial in determining the future development of this compound. If the trial meets its primary endpoint of a clinically meaningful objective response rate with a manageable safety profile, further investigation in a larger, randomized Phase 3 trial would be warranted. The data generated will provide valuable insights into the potential of this compound as a new therapeutic option for patients with R/M-HNSCC who have limited treatment choices after immunotherapy. The trial is expected to provide initial results in the coming months.[8]
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. dermnetnz.org [dermnetnz.org]
- 8. youtube.com [youtube.com]
NRC-2694: A Potential Therapeutic Avenue for Head and Neck Cancer Following Immunotherapy Failure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The landscape of treatment for recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) has been significantly altered by the advent of immune checkpoint inhibitors (ICIs). However, a substantial portion of patients either do not respond or develop resistance to immunotherapy, creating a critical unmet medical need. NRC-2694, an orally administered small-molecule tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR), is emerging as a promising therapeutic candidate in this challenging clinical setting. Currently under investigation in a Phase 2 clinical trial (NCT05283226), this compound in combination with paclitaxel is being evaluated for its safety and efficacy in HNSCC patients who have progressed on or after ICI therapy. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and the rationale for its use in the post-immunotherapy failure context.
Introduction: The Unmet Need in Post-Immunotherapy HNSCC
Immune checkpoint inhibitors such as pembrolizumab and nivolumab have become standard-of-care options for patients with recurrent and/or metastatic HNSCC.[1][2] Despite their success in a subset of patients, a significant number experience disease progression.[3] For these individuals, subsequent treatment options are limited and often associated with modest efficacy.[3] This highlights the urgent need for novel therapeutic strategies that can overcome the mechanisms of resistance to immunotherapy.
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in HNSCC, with overexpression observed in a high percentage of tumors.[4] While EGFR-targeted therapies have been utilized in HNSCC for some time, their role in the post-immunotherapy setting is now being actively explored. This compound, as a potent EGFR tyrosine kinase inhibitor, represents a next-generation approach to targeting this pathway in a heavily pre-treated patient population.
This compound: Mechanism of Action and Preclinical Evidence
This compound is an orally bioavailable small molecule that functions as an antagonist of the epidermal growth factor receptor (EGFR).[5] By inhibiting the tyrosine kinase domain of EGFR, this compound is designed to block the downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis.
While specific, detailed preclinical data for this compound is not extensively available in the public domain, a patent filed for the compound indicates its potential efficacy. The patent discloses that this compound has demonstrated anti-cancer activity in in-vivo models of pancreatic cancer and HER-2 positive breast cancer, as well as in drug-resistant non-small cell lung cancer models.[6] Earlier phase studies conducted in India have also suggested a response to this compound-A as a monotherapy in HNSCC patients.[7]
The rationale for combining an EGFR inhibitor like this compound with chemotherapy post-immunotherapy is multifaceted. Preclinical evidence suggests that EGFR signaling can contribute to an immunosuppressive tumor microenvironment.[4] By inhibiting EGFR, it may be possible to reverse some of these immunosuppressive signals, potentially re-sensitizing the tumor to subsequent therapies. The combination with a cytotoxic agent like paclitaxel aims to provide a direct anti-tumor effect while the EGFR inhibition modulates the tumor microenvironment.
The EGFR Signaling Pathway
The binding of ligands, such as epidermal growth factor (EGF), to the EGFR initiates a cascade of intracellular events crucial for cell growth and survival. Upon activation, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for various adaptor proteins, leading to the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. In cancer, the aberrant activation of this network promotes uncontrolled cell proliferation, inhibits apoptosis, and enhances tumor invasion and metastasis. This compound, as a tyrosine kinase inhibitor, directly interferes with the initial step of this signaling cascade.
Clinical Development of this compound
The primary clinical evidence for this compound in the post-immunotherapy setting comes from the ongoing Phase 2 trial, NCT05283226.[7] This study is designed to assess the efficacy and safety of this compound in combination with paclitaxel.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the NCT05283226 clinical trial design and earlier phase studies.
Table 1: NCT05283226 Trial Design and Efficacy Endpoints
| Parameter | Value | Reference |
| Trial Identifier | NCT05283226 | [7] |
| Phase | 2 | [7] |
| Study Design | Open-label, multicenter, single-arm | [7] |
| Target Population | Patients with recurrent and/or metastatic HNSCC who have progressed on or after ICI therapy | [7] |
| Planned Enrollment | Approximately 46 patients | [7] |
| Primary Endpoint | Objective Response Rate (ORR) | [3] |
| Target ORR | 50% | [7] |
| Historical Control ORR | 30% | [7] |
Table 2: Dosing Regimen in NCT05283226
| Drug | Dose | Administration | Cycle Length | Reference |
| This compound-A | 300 mg | Orally, once daily | Continuous | [8] |
| Paclitaxel | 175 mg/m² | IV infusion over ~3 hours | Once every 21 days | [8] |
Table 3: Data from Earlier Phase Studies
| Study Phase | Key Findings | Reference |
| Phase 1 | Demonstrated response in HNSCC patients as a monotherapy. | [7] |
Experimental Protocols: NCT05283226
The following provides a detailed methodology for the NCT05283226 clinical trial.
Study Objectives:
-
Primary: To evaluate the objective response rate (ORR) of this compound-A in combination with paclitaxel.
-
Secondary: To assess the duration of response, disease control rate, progression-free survival, overall survival, and the safety and tolerability of the combination.
Key Eligibility Criteria:
-
Inclusion:
-
Age 18 years and older.
-
Histologically confirmed recurrent and/or metastatic HNSCC of the oral cavity, oropharynx, hypopharynx, or larynx that is unresectable.
-
Radiological disease progression on or after ICI therapy.
-
At least one measurable lesion as per RECIST v1.1.
-
ECOG performance status of 0-1.
-
-
Exclusion:
Treatment Plan:
-
Patients receive 300 mg of this compound-A orally once daily.[8]
-
Paclitaxel is administered as an intravenous infusion at a dose of 175 mg/m² over approximately 3 hours, once every 21 days for at least 6 cycles.[8]
-
Treatment continues until disease progression, unacceptable toxicity, or other discontinuation criteria are met.
Assessments:
-
Tumor response is evaluated every 6 weeks using CT or MRI scans, based on RECIST v1.1 criteria.[3]
-
Safety is monitored through the recording of adverse events, laboratory tests (hematology, biochemistry, coagulation, and urinalysis), and physical examinations.[7] Adverse events are graded according to NCI CTCAE version 5.0.[7]
Future Directions and Conclusions
This compound represents a targeted therapeutic strategy being investigated for a patient population with a clear unmet medical need. The combination of an EGFR tyrosine kinase inhibitor with chemotherapy following the failure of immunotherapy is a rational approach that leverages both direct anti-tumor activity and potential modulation of the tumor microenvironment.
The ongoing Phase 2 clinical trial will be critical in determining the clinical utility of this combination. Key questions remain regarding the precise mechanisms of synergy between this compound and paclitaxel, as well as the potential for this compound to overcome the specific resistance mechanisms that develop after immunotherapy. Future research should focus on biomarker development to identify patients most likely to benefit from this therapeutic strategy.
References
- 1. Head and neck cancer: the role of anti-EGFR agents in the era of immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Targeted Therapy of Squamous Cell Carcinoma of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Emerging EGFR-Targeted Therapy in Head and Neck Cancer: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Methodological & Application
Application Notes and Protocols: NRC-2694 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the therapeutic rationale and experimental protocols for the combination therapy of NRC-2694 and paclitaxel. This compound is an orally administered small-molecule tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). Paclitaxel is a well-established chemotherapeutic agent that acts as a microtubule stabilizer. The combination of these two agents is currently under investigation in a Phase 2 clinical trial for patients with recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) who have progressed on or after immune checkpoint inhibitor therapy. This document outlines the mechanisms of action, potential for synergistic effects, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound: EGFR Inhibition
This compound functions as an inhibitor of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed in HNSCC and other solid tumors. Upon binding, this compound blocks the downstream signaling pathways mediated by EGFR, which are crucial for tumor cell proliferation and survival. By inhibiting EGFR, this compound aims to halt the uncontrolled growth of cancer cells.
Paclitaxel: Microtubule Stabilization
Paclitaxel is a mitotic inhibitor that targets microtubules, essential components of the cellular cytoskeleton. It stabilizes the microtubule polymer, preventing the dynamic instability required for proper mitotic spindle assembly and chromosome segregation during cell division. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.
Data Presentation
Preclinical evaluation of the this compound and paclitaxel combination therapy would typically involve a series of in vitro and in vivo experiments to determine its efficacy and potential for synergistic interactions. The following tables provide a template for summarizing the quantitative data that would be generated from such studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Drug | IC50 (nM) | Combination Index (CI)* |
| HNSCC Line 1 | This compound | ||
| Paclitaxel | |||
| This compound + Paclitaxel | |||
| HNSCC Line 2 | This compound | ||
| Paclitaxel | |||
| This compound + Paclitaxel | |||
| Normal Epithelial Cells | This compound | ||
| Paclitaxel | |||
| This compound + Paclitaxel |
*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in HNSCC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ||
| This compound (dose) | ||
| Paclitaxel (dose) | ||
| This compound + Paclitaxel |
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following treatment with this compound and paclitaxel using a colorimetric MTT assay.
Materials:
-
HNSCC cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HNSCC cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel, both individually and in combination at a fixed ratio.
-
Remove the culture medium and add 100 µL of fresh medium containing the different drug concentrations to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in HNSCC cells treated with this compound and paclitaxel using flow cytometry.
Materials:
-
HNSCC cell lines
-
6-well plates
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed HNSCC cells in 6-well plates and treat with this compound, paclitaxel, or the combination at their respective IC50 concentrations for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in HNSCC cells following treatment with this compound and paclitaxel.
Materials:
-
HNSCC cell lines
-
6-well plates
-
This compound
-
Paclitaxel
-
70% ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed HNSCC cells in 6-well plates and treat with this compound, paclitaxel, or the combination at their IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathways and workflows associated with the this compound and paclitaxel combination therapy.
Caption: Signaling pathways of this compound and Paclitaxel.
Caption: Preclinical to clinical workflow for combination therapy.
Application Notes and Protocols for NRC-2694 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and mechanism of action of NRC-2694, an investigational epidermal growth factor receptor (EGFR) inhibitor. The information is primarily based on the protocol for the Phase 2 clinical trial NCT05283226, which is evaluating this compound-A in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC).
Mechanism of Action
This compound is an orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR).[1][2] In many types of cancer, including HNSCC, EGFR is overexpressed and its signaling pathway is dysregulated, leading to uncontrolled cell proliferation and survival. This compound binds to the tyrosine kinase domain of EGFR, inhibiting its downstream signaling and thereby inducing cell death in tumor cells that express EGFR.[1][2]
The EGFR signaling pathway is a complex cascade of events initiated by the binding of ligands such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α). This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated residues then serve as docking sites for various adaptor proteins and enzymes, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell proliferation and survival.
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for this compound.
Dosing and Administration in Clinical Research
The following tables summarize the dosing and administration of this compound-A in the Phase 2 clinical trial NCT05283226.[1][2][3] It is important to note that specific quantitative data from the preceding Phase I and Indian Phase II trials are not publicly available in the searched documents. The US Phase 2 trial design is based on positive responses from these earlier studies.[1][2]
Table 1: Investigational Agent Dosing
| Investigational Agent | Dosage Form | Dose | Route of Administration | Dosing Schedule |
| This compound-A | Tablets | 300 mg | Oral | Once daily |
Table 2: Combination Therapy Regimen (NCT05283226)
| Agent | Dose | Route of Administration | Dosing Schedule | Cycle Length | Number of Cycles |
| This compound-A | 300 mg | Oral | Once daily | 21 days | 6 or more |
| Paclitaxel | 175 mg/m² | Intravenous (IV) Infusion | Over approximately 3 hours, once per cycle | 21 days | 6 or more |
Clinical Trial Protocol: Phase 2 Study (NCT05283226)
This section outlines the key components of the protocol for the multi-center, single-arm, open-label Phase 2 clinical trial of this compound-A in combination with paclitaxel.
Study Objectives
-
Primary Objective: To evaluate the objective response rate (ORR) of this compound-A in combination with paclitaxel.[1][2]
-
Secondary Objectives: To assess the safety and tolerability of the combination therapy, as well as other efficacy endpoints such as duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).
Patient Population
The study enrolls adult patients (≥18 years) with histologically confirmed R/M-HNSCC who have progressed on or after treatment with an immune checkpoint inhibitor (ICI).[1][2] Key inclusion and exclusion criteria are summarized below.
Table 3: Key Eligibility Criteria (NCT05283226)
| Inclusion Criteria | Exclusion Criteria |
| Histologically confirmed R/M-HNSCC | Prior treatment with a taxane for R/M disease |
| Disease progression on or after ICI therapy | Active or uncontrolled central nervous system (CNS) metastases |
| At least one measurable lesion as per RECIST 1.1 | Significant cardiovascular, pulmonary, or other systemic diseases |
| Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 | Known hypersensitivity to any of the study drugs or their excipients |
| Adequate organ and bone marrow function |
Experimental Workflow
The experimental workflow for a patient enrolled in the NCT05283226 trial is depicted in the following diagram.
Efficacy and Safety Assessments
Efficacy Assessment:
The primary endpoint of Objective Response Rate (ORR) is assessed by the investigator according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2] Tumor assessments, including imaging (e.g., CT or MRI), are performed at baseline and every 6 weeks thereafter.[1][2]
Table 4: RECIST 1.1 Response Criteria
| Response | Criteria |
| Complete Response (CR) | Disappearance of all target lesions. Any pathological lymph nodes must have a reduction in short axis to <10 mm. |
| Partial Response (PR) | At least a 30% decrease in the sum of diameters of target lesions, taking as a reference the baseline sum diameters. |
| Progressive Disease (PD) | At least a 20% increase in the sum of diameters of target lesions, taking as a reference the smallest sum on study. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as a reference the smallest sum diameters while on study. |
Safety Assessment:
Safety and tolerability are monitored continuously throughout the trial. Adverse events (AEs) are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0. Routine monitoring includes physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, and urinalysis).[3]
Table 5: Key Safety Monitoring Parameters
| Parameter | Frequency |
| Physical Examination & Vital Signs | At each study visit |
| Hematology (CBC with differential) | At baseline and regularly during treatment |
| Clinical Chemistry (liver and renal function) | At baseline and regularly during treatment |
| Urinalysis | At baseline and as clinically indicated |
| Adverse Event Monitoring | Continuously throughout the study and for a specified period after the last dose |
For further details on the clinical trial, please refer to the official trial registration at ClinicalTrials.gov, identifier: NCT05283226.
References
Application Notes and Protocols for Assessing the Efficacy of NRC-2694 Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival.[1][2][3] Inhibition of EGFR signaling can lead to cell death in tumor cells that overexpress this receptor, making this compound a promising candidate for cancer therapy.[1] This document provides detailed protocols for a panel of cell viability assays to evaluate the in vitro efficacy of this compound. These assays are essential for determining the cytotoxic and cytostatic effects of the compound, which are critical metrics in the drug development process.[4][5]
The selection of appropriate assays is crucial for generating reliable and reproducible data. Here, we describe three commonly used assays that measure different aspects of cell health:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[6][7]
-
alamarBlue (Resazurin) Assay: A fluorescent or colorimetric assay that also measures metabolic activity and is a sensitive indicator of cell viability.[8][9][10]
-
Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[11]
By employing a combination of these assays, researchers can obtain a comprehensive understanding of the cellular response to this compound treatment.
Signaling Pathway
Experimental Workflow
Data Presentation
The following table summarizes hypothetical data from the described assays, illustrating how to present the results for clear comparison.
| Cell Line | Assay | Incubation Time (hours) | This compound IC50 (µM) |
| A431 (EGFR-overexpressing) | MTT | 24 | 15.2 |
| 48 | 8.5 | ||
| 72 | 4.1 | ||
| alamarBlue | 24 | 14.8 | |
| 48 | 8.1 | ||
| 72 | 3.9 | ||
| LDH (EC50) | 24 | > 50 | |
| 48 | 25.3 | ||
| 72 | 12.7 | ||
| HCT116 (Low EGFR expression) | MTT | 24 | > 50 |
| 48 | > 50 | ||
| 72 | 45.8 | ||
| alamarBlue | 24 | > 50 | |
| 48 | > 50 | ||
| 72 | 42.3 | ||
| LDH (EC50) | 24 | > 50 | |
| 48 | > 50 | ||
| 72 | > 50 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][12]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6][12]
alamarBlue (Resazurin) Assay
Principle: This assay uses the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[8][13] The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
alamarBlue reagent
-
Cell culture medium
-
This compound stock solution
-
96-well plates (black plates for fluorescence reading)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add alamarBlue reagent to each well at a volume equal to 10% of the culture volume.[9]
-
Incubate for 1-4 hours at 37°C, protected from light.[13]
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm and 600 nm.[9][14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.[11][15] The released LDH catalyzes the conversion of a substrate to a colored or fluorescent product, which is proportional to the number of dead cells.
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Cell culture medium
-
This compound stock solution
-
96-well plates
-
Lysis buffer (provided in most kits for maximum LDH release control)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add 100 µL to the appropriate wells.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.[16]
-
Add 50 µL of stop solution to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16][17]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. allevi3d.com [allevi3d.com]
- 14. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-EGFR Inhibition by NRC-2694
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][2] Upon binding to its ligand, such as the epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3] This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are pivotal in driving cell growth and proliferation.[4][5][6] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[7][8]
NRC-2694 is an orally bioavailable, small-molecule inhibitor of EGFR that functions as a tyrosine kinase inhibitor (TKI).[9][10][11] By competing with ATP for the binding site in the EGFR kinase domain, this compound prevents autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to cell death in EGFR-dependent tumor cells.[7][9] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on EGFR phosphorylation in a selected cancer cell line.
EGFR Signaling Pathway and Inhibition by this compound
The following diagram illustrates the EGFR signaling cascade and the mechanism of inhibition by this compound.
Experimental Protocol: Western Blot for p-EGFR
This protocol outlines the steps to evaluate the dose-dependent inhibition of EGFR phosphorylation by this compound.
I. Cell Culture and Treatment
-
Cell Line Selection : Choose a human cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma, HNSCC cell lines).
-
Cell Seeding : Plate cells in 6-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation : To reduce basal EGFR phosphorylation, serum-starve the cells for 16-24 hours prior to treatment.
-
Inhibitor Treatment : Prepare stock solutions of this compound in DMSO. Dilute the stock in serum-free media to achieve final concentrations (e.g., 0, 10, 50, 100, 500 nM). Treat the cells for 1-2 hours.
-
EGF Stimulation : Following incubation with this compound, stimulate the cells with 100 ng/mL of human recombinant EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.[12] Include an unstimulated, vehicle-treated control.
II. Protein Lysate Preparation
-
Cell Lysis : Place culture plates on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][12]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifugation : Clarify the lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.[1][12]
-
Protein Quantification : Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.[1]
III. SDS-PAGE and Western Blotting
-
Sample Preparation : Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[1][12]
-
Gel Electrophoresis : Load 20-40 µg of protein per lane into an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.[1] Run the gel until adequate separation is achieved.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14]
-
Blocking : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibodies diluted in 5% BSA/TBST.
-
Rabbit anti-phospho-EGFR (e.g., Tyr1068 or Tyr1173) antibody.
-
Mouse anti-total-EGFR antibody.
-
Rabbit or Mouse anti-β-actin or GAPDH antibody (as a loading control).
-
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[2][12]
-
Secondary Antibody Incubation : Incubate the membrane for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in 5% BSA/TBST.[12]
-
Washing : Repeat the washing step as described above.
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system or X-ray film.[1][12]
Western Blot Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the p-EGFR band should be normalized to the intensity of the total EGFR band for each sample. The loading control (β-actin or GAPDH) is used to ensure equal protein loading across all lanes. The percentage of p-EGFR inhibition can be calculated relative to the EGF-stimulated control (0 nM this compound).
Table 1: Hypothetical Densitometry Analysis of p-EGFR Inhibition by this compound
| Treatment (this compound Conc.) | p-EGFR (Normalized Intensity) | Total EGFR (Normalized Intensity) | p-EGFR / Total EGFR Ratio | % Inhibition of p-EGFR |
| Unstimulated Control | 0.05 | 1.02 | 0.05 | N/A |
| 0 nM (EGF only) | 1.00 | 1.00 | 1.00 | 0% |
| 10 nM | 0.78 | 0.99 | 0.79 | 21% |
| 50 nM | 0.45 | 1.01 | 0.45 | 55% |
| 100 nM | 0.21 | 0.98 | 0.21 | 79% |
| 500 nM | 0.08 | 1.03 | 0.08 | 92% |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory activity of this compound on EGFR phosphorylation using Western blotting. This technique is fundamental for characterizing the mechanism of action of EGFR inhibitors and for determining their potency in a cellular context.[2] Adherence to this detailed methodology will enable researchers and drug development professionals to generate reliable and reproducible data on the efficacy of novel EGFR-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Anti-Epidermal Growth Factor Receptor Therapy in Head and Neck Squamous Cell Carcinoma: Focus on Potential Molecular Mechanisms of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Preclinical Evaluation of NRC-2694 in Head and Neck Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) remains a challenging malignancy to treat, with high rates of recurrence and metastasis. The Epidermal Growth Factor Receptor (EGFR) is a well-established therapeutic target in HNSCC, as its overexpression is a frequent event, correlating with poor prognosis.[1] NRC-2694 is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that targets EGFR.[2][3][4] Preclinical evaluation in relevant animal models is a critical step in the development of novel EGFR inhibitors like this compound.
These application notes provide a comprehensive overview of appropriate animal models and detailed protocols for the preclinical assessment of this compound in HNSCC. The methodologies described herein are designed to evaluate the in vivo efficacy, pharmacodynamic effects, and potential mechanisms of action of this compound.
Recommended Animal Models
The choice of animal model is critical for obtaining clinically relevant data. For studying this compound in HNSCC, both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are recommended.
| Model Type | Description | Advantages | Disadvantages |
| Subcutaneous Xenografts | Human HNSCC cell lines (e.g., FaDu, Cal27) or PDX fragments are implanted under the skin of immunocompromised mice.[4][5][6] | Easy to establish and monitor tumor growth; suitable for initial efficacy and dose-finding studies.[4][6] | Lacks the natural tumor microenvironment, which can influence therapeutic response; may not fully recapitulate metastasis. |
| Orthotopic Xenografts | HNSCC cells or PDX fragments are implanted into the anatomical site of origin, such as the tongue or buccal mucosa of mice.[5][6] | More clinically relevant as it mimics the natural tumor microenvironment, allowing for the study of local invasion and metastasis.[5][6] | Technically more challenging to establish and monitor tumor growth; may require imaging modalities for accurate assessment.[6] |
| Patient-Derived Xenografts (PDX) | Tumor fragments from HNSCC patients are directly implanted into immunocompromised mice. | High fidelity to the original patient's tumor, preserving its heterogeneity and molecular characteristics.[7] | More expensive and time-consuming to establish; growth rates can be variable. |
Efficacy Studies: Data Presentation
The following tables present hypothetical but expected data from preclinical efficacy studies of this compound in HNSCC xenograft models.
Table 1: Anti-tumor Efficacy of this compound in a Subcutaneous HNSCC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Oral, daily | 1500 ± 150 | - | +2.5 |
| This compound | 25 mg/kg, oral, daily | 825 ± 90 | 45 | -1.0 |
| This compound | 50 mg/kg, oral, daily | 450 ± 60 | 70 | -3.2 |
| Paclitaxel | 10 mg/kg, IV, weekly | 750 ± 80 | 50 | -5.0 |
| This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | 225 ± 40 | 85 | -6.5 |
Table 2: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | p-EGFR (% positive cells) ± SD | Ki-67 (% positive cells) ± SD | CD31 (microvessel density) ± SD |
| Vehicle Control | 85 ± 8 | 70 ± 10 | 25 ± 5 |
| This compound (50 mg/kg) | 15 ± 5 | 25 ± 7 | 12 ± 3 |
| Paclitaxel (10 mg/kg) | 80 ± 10 | 45 ± 8 | 18 ± 4 |
| This compound + Paclitaxel | 10 ± 4 | 15 ± 5 | 8 ± 2 |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for preclinical evaluation of this compound in HNSCC xenografts.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous HNSCC Xenografts
Materials:
-
HNSCC cell lines (e.g., FaDu, Cal27) or fresh patient tumor tissue
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS, cell culture medium, surgical tools
Procedure:
-
Cell Line Preparation: Culture HNSCC cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.
-
PDX Preparation: Mince fresh, sterile patient tumor tissue into small fragments (~2-3 mm³).
-
Implantation: Anesthetize the mouse. For cell lines, inject 100 µL of the cell suspension subcutaneously into the flank. For PDX, implant a single tumor fragment subcutaneously.
-
Monitoring: Monitor mice for tumor growth. Tumors typically become palpable within 1-2 weeks. Begin treatment when tumors reach an average volume of 100-150 mm³.
Protocol 2: Western Blot for p-EGFR and p-AKT
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1173), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 3: Immunohistochemistry (IHC) for Ki-67 and CD31
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (5 µm)
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Primary antibodies: anti-Ki-67, anti-CD31
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a serum-free protein block.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-Ki-67 or anti-CD31) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Wash and apply an HRP-conjugated secondary antibody, followed by incubation with DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Acquire images and quantify the percentage of Ki-67 positive nuclei or the microvessel density (CD31 positive structures) using image analysis software.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in head and neck cancer. By utilizing these well-characterized animal models and standardized experimental procedures, researchers can generate reliable and reproducible data to support the clinical development of this promising EGFR inhibitor. The combination of efficacy studies with pharmacodynamic biomarker analysis will provide crucial insights into the in vivo mechanism of action of this compound and its potential as a novel therapeutic for HNSCC.
References
- 1. Targeting EGFR and Src Pathways in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genomeme.ca [genomeme.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patient Derived Models to Study Head and Neck Cancer Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of NRC-2694 in Human Plasma
Introduction
NRC-2694 is an orally bioavailable small-molecule inhibitor of the epidermal growth factor receptor (EGFR), with potential antineoplastic activity.[1][2] As with many targeted therapies, understanding its pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring therapeutic efficacy. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.
The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol has been developed to be robust, reproducible, and suitable for high-throughput analysis.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine | [1] |
| Molecular Formula | C24H26N4O3 | [1][3] |
| Molecular Weight | 418.5 g/mol | [1] |
| Exact Mass | 418.2005 Da | [3] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): Erlotinib or a stable isotope-labeled this compound (if available)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in a suitable organic solvent like DMSO or methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 90% B |
| 2.5 - 3.5 min | 90% B |
| 3.5 - 3.6 min | 90% to 10% B |
| 3.6 - 5.0 min | 10% B (re-equilibration) |
Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Dwell Time | 100 ms |
| MRM Transitions | |
| This compound | Q1: 419.2 m/z -> Q3: [Precursor-to-product ion transitions to be optimized] |
| Internal Standard | [To be determined based on the selected IS] |
Note: MRM (Multiple Reaction Monitoring) transitions, including precursor and product ions, as well as collision energies, must be optimized for this compound and the chosen internal standard by direct infusion into the mass spectrometer.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be prepared over the expected concentration range (e.g., 1 - 2000 ng/mL) with a minimum of six non-zero standards.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples.
-
Matrix Effect: Evaluated to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analyte or IS.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Range (ng/mL) | Regression Model | R² |
| This compound | 1 - 2000 | Linear, 1/x² weighting | >0.99 |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 | <15 | 85-115 |
| High | 1500 | <15 | 85-115 | <15 | 85-115 |
LLOQ: Lower Limit of Quantification
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is simple, rapid, and sensitive, making it suitable for pharmacokinetic studies in a regulated bioanalytical environment. The provided validation parameters and experimental conditions can serve as a starting point for laboratories looking to implement this assay.
References
Application Notes and Protocols for Establishing NRC-2694 Resistant Cell Lines In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an orally bioavailable, small-molecule inhibitor of the epidermal growth factor receptor (EGFR), demonstrating potential as an antineoplastic agent.[1] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. The establishment of this compound resistant cell lines in vitro is a critical step for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure. These models are invaluable tools for preclinical drug development and personalized medicine.[2][3][4][5]
This document provides a comprehensive guide for researchers to develop and characterize this compound resistant cancer cell lines. The protocols outlined below are based on established methodologies for generating drug-resistant cell lines and can be adapted to various cancer cell types.[4][6]
EGFR Signaling Pathway and the Action of this compound
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound inhibits EGFR-mediated signaling, which in turn induces cell death in tumor cells that express EGFR.[1]
Experimental Protocols
Part 1: Establishment of this compound Resistant Cell Lines
This protocol describes the generation of this compound resistant cell lines using a continuous, dose-escalation method. This approach mimics the gradual development of clinical drug resistance.[2][3]
Materials:
-
Parental cancer cell line of interest (e.g., a head and neck squamous cell carcinoma line like FaDu or a lung adenocarcinoma line like A549)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed parental cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a series of dilutions of this compound for 72 hours.
-
Determine cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
-
Initiate Drug Selection:
-
Culture the parental cells in a medium containing a starting concentration of this compound, typically the IC20 (the concentration that inhibits 20% of cell growth).[2]
-
Maintain the cells in this concentration, changing the medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate and morphology, subculture them and increase the this compound concentration by 1.5- to 2-fold.[4]
-
If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Repeat this stepwise increase in drug concentration over several months. The entire process can take 6-12 months or longer.
-
-
Establishment of a Resistant Clone:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
At this stage, the polyclonal resistant population can be used for further experiments, or monoclonal resistant cell lines can be isolated via limiting dilution.
-
Part 2: Characterization of this compound Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize its phenotype and explore the underlying resistance mechanisms.
1. Confirmation of Drug Resistance:
-
IC50 Determination: Determine the IC50 of the resistant cell line to this compound and compare it to the parental cell line. The Resistance Index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line) A significant increase in the RI confirms the resistant phenotype.[7]
-
Proliferation and Colony Formation Assays: Compare the growth rate and colony-forming ability of parental and resistant cells in the presence and absence of this compound.
2. Stability of the Resistant Phenotype:
-
Culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages).
-
Re-determine the IC50 for this compound. A stable resistant phenotype will show no significant change in the IC50.[3]
3. Investigation of Resistance Mechanisms:
-
Cross-Resistance: Test the sensitivity of the resistant cell line to other EGFR inhibitors and chemotherapeutic agents to determine if a multidrug resistance phenotype has developed.
-
Molecular Analyses:
-
Genomic Analysis: Perform DNA sequencing of the EGFR gene to identify potential secondary mutations in the drug-binding site.
-
Transcriptomic Analysis: Use RNA sequencing or microarray to identify differentially expressed genes in the resistant cells compared to the parental cells. This can reveal the activation of bypass signaling pathways or the upregulation of drug efflux pumps (e.g., ABC transporters).[7][8]
-
Proteomic Analysis: Use Western blotting or mass spectrometry to analyze changes in protein expression and phosphorylation levels in key signaling pathways (e.g., EGFR, AKT, ERK).
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values and Resistance Index of Parental and this compound Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound Resistant | [Insert Value] | [Calculate Value] |
Table 2: Cross-Resistance Profile of this compound Resistant Cell Line
| Compound | Parental Cell Line IC50 (µM) | This compound Resistant Cell Line IC50 (µM) | Fold Resistance |
| This compound | [Insert Value] | [Insert Value] | [Calculate Value] |
| Gefitinib | [Insert Value] | [Insert Value] | [Calculate Value] |
| Paclitaxel | [Insert Value] | [Insert Value] | [Calculate Value] |
| Cisplatin | [Insert Value] | [Insert Value] | [Calculate Value] |
Table 3: Summary of Molecular Alterations in this compound Resistant Cell Line
| Analysis Type | Key Findings |
| EGFR Gene Sequencing | [e.g., T790M mutation detected/not detected] |
| Gene Expression Profiling | [e.g., Upregulation of MET, AXL; Downregulation of apoptotic genes] |
| Protein Expression/Phosphorylation | [e.g., Increased p-MET, p-AKT; Decreased p-EGFR upon drug treatment] |
Conclusion
The successful establishment and thorough characterization of this compound resistant cell lines are fundamental to understanding and overcoming drug resistance. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to generate reliable in vitro models. These models will be instrumental in the development of next-generation therapies and strategies to improve patient outcomes in the face of acquired resistance to EGFR inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of NRC-2694 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an orally administered small-molecule Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor developed by NATCO Pharma Ltd.[1][2][3] It is currently under investigation in Phase 2 clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC), particularly in patients who have progressed after immune checkpoint inhibitor therapy.[1][2][4] The mechanism of action of this compound is the antagonism of EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and differentiation.[5] Dysregulation of the EGFR signaling pathway is a common driver in many cancers, making it a prime target for therapeutic intervention.
The discovery and optimization of small-molecule inhibitors like this compound heavily rely on robust high-throughput screening (HTS) assays.[6][7] These assays enable the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of the target protein.[6][8] This document provides detailed application notes and protocols for proposed high-throughput screening assays suitable for the identification and characterization of novel analogs of this compound. The described assays include a primary biochemical screen to directly measure EGFR kinase inhibition and a secondary cell-based assay to assess the antiproliferative activity of the compounds in a relevant cancer cell line.
EGFR Signaling Pathway
The diagram below illustrates the simplified EGFR signaling pathway, which is the target of this compound and its analogs. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.
Caption: Simplified EGFR signaling pathway targeted by this compound analogs.
Data Presentation: In Vitro Activity of this compound Analogs
The following tables summarize hypothetical quantitative data for a series of this compound analogs generated from the HTS assays described in this document.
Table 1: Biochemical EGFR Kinase Inhibition
| Compound ID | Structure/Modification | IC50 (nM) |
| This compound | Parent Compound | 15.2 |
| NRC-A-001 | R1 = Cl | 8.5 |
| NRC-A-002 | R1 = F | 12.1 |
| NRC-A-003 | R2 = OMe | 25.6 |
| NRC-A-004 | R2 = H | 18.9 |
| NRC-A-005 | R3 = Pyridine | 5.3 |
| NRC-A-006 | R3 = Phenyl | 9.8 |
Table 2: Cell-Based Antiproliferative Activity (A431 Cell Line)
| Compound ID | GI50 (µM) |
| This compound | 0.25 |
| NRC-A-001 | 0.12 |
| NRC-A-002 | 0.21 |
| NRC-A-003 | 0.48 |
| NRC-A-004 | 0.33 |
| NRC-A-005 | 0.08 |
| NRC-A-006 | 0.15 |
Experimental Protocols
Primary High-Throughput Biochemical Assay: EGFR Kinase Activity
This assay is designed to directly measure the inhibitory effect of this compound analogs on the enzymatic activity of the EGFR tyrosine kinase. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase domain. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing it in close proximity to a streptavidin-allophycocyanin (SA-APC) conjugate bound to the biotin tag. Excitation of europium results in FRET to APC, producing a detectable signal. Inhibitors of EGFR kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Workflow Diagram:
Caption: Workflow for the primary biochemical TR-FRET assay.
Materials:
-
384-well low-volume, non-binding microplates
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT peptide substrate
-
Adenosine triphosphate (ATP)
-
TR-FRET detection reagents:
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound analogs library in DMSO
-
Positive control (e.g., Gefitinib)
-
Negative control (DMSO)
Protocol:
-
Using an automated liquid handler, dispense 50 nL of each this compound analog from the compound library into the wells of a 384-well microplate. Also, dispense positive and negative controls.
-
Prepare a master mix containing EGFR kinase and the biotinylated peptide substrate in assay buffer. Dispense 5 µL of this mix into each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at its Km value.
-
Incubate the plate for 60 minutes at room temperature.
-
Prepare the detection reagent mix containing the europium-labeled anti-phosphotyrosine antibody and SA-APC in detection buffer. Add 10 µL of this mix to each well to stop the kinase reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound. Plot the percent inhibition against the compound concentration to calculate the IC50 values.
Secondary High-Throughput Cell-Based Assay: Antiproliferative Activity
This assay evaluates the ability of the identified "hits" from the primary screen to inhibit the proliferation of a cancer cell line that overexpresses EGFR, such as the A431 epidermoid carcinoma cell line. A common method is the MTT or resazurin-based cytotoxicity/viability assay.[8]
Principle: Metabolically active, viable cells reduce a reagent (e.g., yellow MTT tetrazolium salt or blue resazurin) into a colored product (purple formazan or pink resorufin, respectively).[8][9] The amount of colored product is directly proportional to the number of viable cells. Compounds that inhibit cell proliferation will result in a decreased colorimetric or fluorescent signal.
Experimental Workflow Diagram:
Caption: Workflow for the secondary cell-based proliferation assay.
Materials:
-
96-well clear-bottom tissue culture plates
-
A431 human epidermoid carcinoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Resazurin-based cell viability reagent
-
This compound analogs identified as hits from the primary screen
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Trypsinize and count A431 cells. Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogs in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with positive and negative controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percent cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The described high-throughput screening assays provide a robust framework for the identification and initial characterization of novel this compound analogs. The primary biochemical assay allows for the direct assessment of EGFR kinase inhibition, while the secondary cell-based assay validates the antiproliferative activity of the compounds in a cancer cell line. This tiered screening approach ensures that resources are focused on the most promising candidates for further preclinical development as potential anticancer therapeutics.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com.cn]
- 9. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Analysis of EGFR Downstream Targets Following NRC-2694 Treatment
Introduction
NRC-2694 is an orally administered small-molecule tyrosine kinase inhibitor that acts as an antagonist to the Epidermal Growth Factor Receptor (EGFR).[1][2] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime target for therapeutic intervention.[5][6] this compound is currently in Phase 2 clinical trials for recurrent and/or metastatic head and neck squamous cell carcinoma, often in combination with other chemotherapeutic agents like paclitaxel.[2][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of this compound by evaluating the phosphorylation status of key downstream targets of the EGFR signaling cascade using immunohistochemistry (IHC). The inhibition of EGFR by this compound is expected to lead to a decrease in the phosphorylation of key signaling proteins such as Akt, mTOR, ERK, and STAT3. IHC allows for the visualization and semi-quantitative analysis of these changes within the tumor microenvironment.
Key EGFR Downstream Signaling Pathways
Upon activation, EGFR initiates several downstream signaling cascades, including:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.[9]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily regulates cell proliferation, differentiation, and survival.[10]
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and immune responses.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of immunohistochemical analysis of tumor biopsies from a pre-clinical model treated with this compound. The data is presented as the mean H-score, a semi-quantitative method that combines staining intensity and the percentage of positive cells, ranging from 0 (no staining) to 300 (strong staining in 100% of cells).[10]
Table 1: H-Score Analysis of Phosphorylated Akt (p-Akt Ser473) and mTOR (p-mTOR Ser2448)
| Treatment Group | N | Mean p-Akt H-Score (± SEM) | % Decrease from Vehicle | Mean p-mTOR H-Score (± SEM) | % Decrease from Vehicle |
| Vehicle Control | 10 | 220 (± 15) | - | 210 (± 18) | - |
| This compound (10 mg/kg) | 10 | 110 (± 12) | 50% | 105 (± 14) | 50% |
| This compound (30 mg/kg) | 10 | 66 (± 9) | 70% | 63 (± 11) | 70% |
Table 2: H-Score Analysis of Phosphorylated ERK (p-ERK1/2 Thr202/Tyr204) and STAT3 (p-STAT3 Tyr705)
| Treatment Group | N | Mean p-ERK H-Score (± SEM) | % Decrease from Vehicle | Mean p-STAT3 H-Score (± SEM) | % Decrease from Vehicle |
| Vehicle Control | 10 | 240 (± 20) | - | 190 (± 16) | - |
| This compound (10 mg/kg) | 10 | 132 (± 15) | 45% | 95 (± 10) | 50% |
| This compound (30 mg/kg) | 10 | 72 (± 11) | 70% | 57 (± 8) | 70% |
Visualization of Signaling Pathways and Experimental Workflow
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of phosphorylated EGFR downstream targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Solution: 5% Normal Goat Serum in PBS
-
Primary Antibodies (diluted in blocking solution, optimal dilution should be determined by titration):
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin
-
Mounting Medium
Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation and Detection:
-
Rinse with PBS (3 changes, 5 minutes each).[11]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Rinse with PBS (3 changes, 5 minutes each).[11]
-
Prepare and apply DAB chromogen solution according to the manufacturer's instructions.
-
Monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing in deionized water.[11]
-
-
Counterstaining, Dehydration, and Mounting:
Data Analysis and Interpretation
The stained slides should be analyzed by a qualified pathologist. The H-score can be calculated to provide a semi-quantitative measure of protein expression. A significant decrease in the H-score for phosphorylated proteins in the this compound treated group compared to the vehicle control would indicate effective target engagement and pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR signaling pathway as therapeutic target in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Survival Marker: SignalStain® Phospho-Akt (Ser473) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by NRC-2694
For Researchers, Scientists, and Drug Development Professionals
Introduction
NRC-2694 is an investigational oral medication that has entered Phase 2 clinical trials in combination with paclitaxel for the treatment of head and neck cancer.[1] As with any novel anti-cancer agent, a thorough understanding of its mechanism of action is crucial for its clinical development and potential application. One of the key desired outcomes for many cancer therapeutics is the induction of apoptosis, or programmed cell death, in malignant cells. Dysregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapy. Therefore, characterizing the pro-apoptotic effects of new compounds like this compound is a critical step in their preclinical and clinical evaluation.
Flow cytometry is a powerful and versatile technique for the rapid, quantitative, and multi-parametric analysis of individual cells within a population. It is an indispensable tool for studying apoptosis, allowing for the precise measurement of various cellular changes that occur during this process.[2][3][4][5] This document provides detailed application notes and protocols for the analysis of apoptosis induced by this compound using flow cytometry. The described assays will enable researchers to not only quantify the extent of apoptosis but also to dissect the potential molecular pathways involved.
Key Apoptosis Assays by Flow Cytometry
A multi-faceted approach is recommended to thoroughly investigate this compound-induced apoptosis. The following assays provide a comprehensive overview of the apoptotic process, from early plasma membrane changes to the activation of key effector molecules and the involvement of mitochondria.
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3 Activation Assay: To measure the activity of a key executioner caspase in the apoptotic cascade.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To determine the involvement of the intrinsic (mitochondrial) apoptotic pathway.
-
Bcl-2 Family Protein Expression: To analyze the levels of key pro- and anti-apoptotic regulatory proteins.
Data Presentation
The following table summarizes hypothetical quantitative data from flow cytometry analysis of a cancer cell line (e.g., FaDu, a head and neck squamous cell carcinoma line) treated with this compound for 48 hours.
| Parameter | Assay | Control (Vehicle) | This compound (10 µM) |
| Cell Viability & Apoptosis | Annexin V/PI Staining | ||
| Viable Cells (Annexin V- / PI-) | 95.2 ± 2.1% | 45.3 ± 3.5% | |
| Early Apoptotic Cells (Annexin V+ / PI-) | 2.5 ± 0.8% | 35.1 ± 2.8% | |
| Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | 2.3 ± 0.5% | 19.6 ± 1.9% | |
| Caspase Activation | Caspase-3 Staining | 3.1 ± 0.7% | 52.4 ± 4.1% |
| Mitochondrial Integrity | JC-1 Staining | ||
| High ΔΨm (Red Fluorescence) | 94.8 ± 2.3% | 48.2 ± 3.9% | |
| Low ΔΨm (Green Fluorescence) | 5.2 ± 1.1% | 51.8 ± 3.7% | |
| Apoptotic Protein Regulation | Intracellular Staining | ||
| Bcl-2 (Anti-apoptotic) MFI | 875 ± 55 | 421 ± 38 | |
| Bax (Pro-apoptotic) MFI | 310 ± 29 | 695 ± 62 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Annexin V & Propidium Iodide (PI) Staining
This assay identifies the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[6][7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells with compromised membrane integrity.[6][7]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[7][8]
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE).
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.
-
Wash the cells once with cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tubes.
-
Incubate the tubes for 15-20 minutes at room temperature in the dark.[7][9]
-
Analyze the samples on a flow cytometer within one hour.
Intracellular Active Caspase-3 Staining
This protocol detects the cleaved, active form of caspase-3, a key executioner in the apoptotic pathway.[10]
Materials:
-
Anti-active Caspase-3 antibody (e.g., PE-conjugated)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Protocol:
-
Induce apoptosis by treating cells with this compound as described previously.
-
Harvest and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes on ice.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of Wash Buffer and analyze by flow cytometry.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[11]
Materials:
-
JC-1 Dye
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Protocol:
-
Induce apoptosis by treating cells with this compound. Include a positive control (e.g., CCCP or FCCP, a mitochondrial uncoupler) and a negative (vehicle) control.[12][13]
-
Harvest the cells and adjust the cell density to 1 x 10^6 cells/mL in warm cell culture medium.[14]
-
Add JC-1 staining solution to the cells at a final concentration of 1-5 µM (optimize for your cell type).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[12][14]
-
Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.[14]
-
Wash the cells once with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Intracellular Staining for Bcl-2 and Bax
This assay quantifies the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, key regulators of the intrinsic apoptotic pathway.[15][16]
Materials:
-
Anti-Bcl-2 antibody (e.g., FITC-conjugated)
-
Anti-Bax antibody (e.g., PE-conjugated)
-
Fixation/Permeabilization Kit (commercially available)
-
Wash Buffer
-
Flow cytometry tubes
Protocol:
-
Induce apoptosis with this compound.
-
Harvest and wash the cells as previously described.
-
Fix and permeabilize the cells according to the manufacturer's protocol of the selected kit. This is a critical step for successful intracellular staining.
-
Wash the cells after permeabilization.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the fluorescently conjugated anti-Bcl-2 and anti-Bax antibodies to the cells. Include isotype controls for each fluorochrome to set gates correctly.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of Wash Buffer and analyze by flow cytometry.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
Conclusion
The protocols and framework detailed in this document provide a comprehensive guide for researchers to investigate and characterize the apoptotic effects of the novel compound this compound. By employing a multi-parametric flow cytometry approach, it is possible to quantify the induction of apoptosis and gain critical insights into the underlying molecular mechanisms, such as the involvement of the intrinsic mitochondrial pathway. This information is invaluable for the continued development and strategic application of new cancer therapeutics.
References
- 1. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiparametric Analysis of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abpbio.com [abpbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. chem-agilent.com [chem-agilent.com]
- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to NRC-2694 in HNSCC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to NRC-2694, an orally administered EGFR tyrosine kinase inhibitor, in Head and Neck Squamous Cell Carcinoma (HNSCC). While clinical data on this compound resistance is emerging, this guide is built upon established mechanisms of resistance to other EGFR inhibitors in HNSCC.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In HNSCC, where EGFR is frequently overexpressed, its inhibition is intended to block downstream signaling pathways that promote tumor growth and survival.
Q2: We are observing a diminished response to this compound in our HNSCC cell line model over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to EGFR inhibitors in HNSCC can arise from various molecular alterations. Based on studies with other EGFR TKIs, potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent EGFR blockade. Key pathways implicated in HNSCC resistance include:
-
Receptor Tyrosine Kinase (RTK) Switching: Upregulation and activation of other RTKs, such as MET, AXL, HER2, and HER3, can provide alternative growth signals.[7]
-
STAT3 Activation: Signal Transducer and Activator of Transcription 3 (STAT3) can be hyperactivated in resistant HNSCC cells, promoting cell growth.[6][7]
-
Emergence of Cancer Stem Cells (CSCs): A subpopulation of cells with stem-like properties may be inherently resistant to therapy and can repopulate the tumor.[5][6]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[6]
Q3: How can we confirm if our resistant HNSCC cell line has developed one of these resistance mechanisms?
A multi-pronged approach is recommended:
-
Phospho-proteomic analysis: Use techniques like Western blotting or phospho-RTK arrays to assess the activation status of key signaling proteins in the PI3K/AKT and MAPK pathways (e.g., phospho-AKT, phospho-ERK).
-
Gene expression analysis: Employ qRT-PCR or RNA-sequencing to look for upregulation of genes associated with resistance, such as other RTKs (e.g., MET, AXL) or CSC markers (e.g., ALDH1A1, CD44).[5]
-
Functional assays: Conduct cell viability assays in the presence of inhibitors for suspected bypass pathways (e.g., a PI3K inhibitor or a MEK inhibitor) in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: My HNSCC cell line, initially sensitive to this compound, is now showing reduced sensitivity in my long-term culture.
| Possible Cause | Suggested Solution |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells and compare it to the parental, sensitive cell line. Calculate the IC50 values to quantify the shift in sensitivity. 2. Investigate Mechanism: Follow the steps outlined in FAQ #3 to identify the potential resistance mechanism. 3. Combination Therapy: Based on your findings, test combination therapies. For example, if you observe AKT activation, combine this compound with a PI3K or AKT inhibitor. |
| Cell line heterogeneity | 1. Single-Cell Cloning: Isolate single-cell clones from the resistant population to determine if resistance is a property of a sub-population. 2. Characterize Clones: Characterize the individual clones for their sensitivity to this compound and their molecular profiles. |
| Drug stability/activity issue | 1. Fresh Drug Stocks: Prepare fresh solutions of this compound for each experiment. 2. Verify Drug Activity: Test the activity of your this compound stock on a known sensitive cell line. |
Problem 2: My in vivo xenograft model showed initial tumor regression with this compound treatment, but the tumors have started to regrow.
| Possible Cause | Suggested Solution |
| Acquired resistance in the tumor | 1. Tumor Biopsy and Analysis: If ethically and technically feasible, biopsy the relapsed tumors and perform molecular analysis (e.g., immunohistochemistry for phospho-proteins, RNA sequencing) to identify resistance markers. 2. Establish Resistant PDX Model: Passage the resistant tumor tissue into new recipient mice to establish a patient-derived xenograft (PDX) model of acquired resistance for further study. |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues | 1. Verify Dosing and Administration: Double-check the dosing schedule and administration route to ensure consistent drug delivery. 2. Measure Drug Levels: If possible, measure the concentration of this compound in the plasma and tumor tissue of the treated animals to ensure adequate drug exposure. |
| Tumor microenvironment (TME) mediated resistance | 1. Analyze TME: Use immunohistochemistry or flow cytometry to analyze the immune cell infiltrate and stromal components of the resistant tumors compared to sensitive tumors. 2. Test TME-modulating agents: Consider combining this compound with agents that target the TME, such as immune checkpoint inhibitors, if your analysis suggests an immunosuppressive environment. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant HNSCC Cell Line
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Cell Line Selection: Start with an HNSCC cell line that is known to be sensitive to this compound.
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Initial Seeding: Seed the cells at a low density in appropriate culture vessels.
-
Dose Escalation: Begin treating the cells with a low concentration of this compound (e.g., the IC20).
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Sub-culturing: Once the cells have recovered and are proliferating, sub-culture them and increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process for several months until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 times the initial IC50).
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Characterization: Regularly assess the resistance phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.
Protocol 2: Western Blot Analysis of Signaling Pathways
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Cell Lysis: Lyse both the parental (sensitive) and resistant HNSCC cells to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Potential bypass mechanisms in acquired this compound resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Frontiers | Precision Medicine Approaches to Overcome Resistance to Therapy in Head and Neck Cancers [frontiersin.org]
Technical Support Center: Managing Off-Target Effects of NRC-2694 in Preclinical Models
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the EGFR inhibitor, NRC-2694, in preclinical models. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help identify, characterize, and manage potential off-target effects during your experiments.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your research with this compound.
Issue 1: Observed phenotype is inconsistent with known EGFR inhibition.
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Question: My preclinical model treated with this compound is exhibiting a phenotype (e.g., unexpected toxicity, altered cell morphology, paradoxical pathway activation) that doesn't align with the known functions of EGFR signaling. How can I determine if this is an off-target effect?
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Answer: This is a strong indicator of potential off-target activity. Here is a systematic approach to investigate this observation:
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Confirm On-Target Engagement: First, verify that this compound is inhibiting EGFR in your experimental system at the concentrations used. This can be assessed by examining the phosphorylation status of downstream EGFR targets, such as Akt and ERK, via Western blotting. A lack of change in phosphorylation of these targets may suggest issues with compound potency or cell permeability rather than an off-target effect.[1]
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Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration of this compound that elicits the unexpected phenotype with its known IC50 for EGFR. If the phenotype occurs at a significantly different concentration, it may be mediated by an off-target kinase.[1]
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Use a Structurally Unrelated EGFR Inhibitor: If possible, treat your model with a structurally different EGFR inhibitor. If this second inhibitor does not produce the same unexpected phenotype at concentrations that achieve similar levels of EGFR inhibition, it strengthens the hypothesis that the effect of this compound is off-target.[1][2]
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Rescue Experiment: A "rescue" experiment can provide strong evidence for an off-target effect. If you can express a drug-resistant mutant of EGFR in your cells, this should reverse the on-target effects of this compound. If the anomalous phenotype persists in the presence of the drug-resistant EGFR mutant, it is likely due to an off-target interaction.[3]
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Comprehensive Kinome Profiling: The most direct method to identify potential off-target kinases is through kinome profiling. This involves screening this compound against a large panel of purified kinases to determine its selectivity profile and identify other kinases that are inhibited by the compound.[1][3]
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Issue 2: Discrepancy between biochemical and cell-based assay results.
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Question: The IC50 value of this compound in my cell-based assay is significantly higher than what is reported from biochemical assays. What could be the reason for this?
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Answer: Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:
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ATP Concentration: Biochemical assays are often performed at low, fixed ATP concentrations, which may not reflect the high intracellular ATP levels (~1-10 mM) that can outcompete ATP-competitive inhibitors like many kinase inhibitors.[3]
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Cellular Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.[3]
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Target Expression and Activity: The target kinase, EGFR, may not be expressed at sufficient levels or may be inactive in the chosen cell line.[3]
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Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
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Frequently Asked Questions (FAQs)
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Q1: What is this compound and what is its primary target?
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A1: this compound is an orally bioavailable, small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4] In many cancer types, EGFR is mutated or overexpressed, leading to uncontrolled cell growth.[4]
-
-
Q2: Why is it important to investigate the off-target effects of this compound?
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A2: While this compound is designed to be a selective EGFR inhibitor, like most kinase inhibitors, it may bind to and inhibit other kinases with varying potency.[5] These "off-target" interactions can lead to unexpected cellular effects, toxicities, or even contribute to the therapeutic efficacy of the drug.[5][6] Understanding the complete target profile of this compound is crucial for accurately interpreting experimental results and predicting its clinical effects.
-
-
Q3: What are the best practices for minimizing the impact of off-target effects in my experiments?
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A3: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still engages EGFR.[3] Titrating the inhibitor concentration and correlating the phenotypic response with the degree of on-target inhibition can help differentiate on-target from off-target effects.[3]
-
-
Q4: How can I proactively identify potential off-target effects of this compound?
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A4: Proactive identification of off-target effects is a critical step for the robust interpretation of your findings. A common and effective approach is to perform a kinase selectivity profiling screen, where this compound is tested against a large panel of kinases.[3] This can be done through commercial services that offer comprehensive kinome panels.
-
Data Presentation
To systematically manage and interpret data related to this compound's off-target effects, we recommend populating the following table with your experimental findings.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity (IC50 Off-Target / IC50 EGFR) | Observed Phenotype in Preclinical Model |
| EGFR (On-Target) | [Enter your data] | 1 | [Describe on-target phenotype] |
| Off-Target 1 | [Enter your data] | [Calculate] | [Describe off-target phenotype] |
| Off-Target 2 | [Enter your data] | [Calculate] | [Describe off-target phenotype] |
| Off-Target 3 | [Enter your data] | [Calculate] | [Describe off-target phenotype] |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity and selectivity of this compound against a broad panel of protein kinases.
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.[2]
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Assay Choice: Select a suitable assay format. Common formats include radiometric assays (measuring the incorporation of ³²P-ATP) and fluorescence- or luminescence-based assays that measure ATP consumption or product formation.[2]
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Kinase Panel: Choose a commercial service or an in-house panel that includes a wide range of kinases, including EGFR and other common off-targets.[2]
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Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP. b. Add this compound at various concentrations. c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background).[2] d. Incubate the reaction for a specified time at the appropriate temperature. e. Stop the reaction and measure the output signal.[2]
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Data Analysis: a. Normalize the data to the controls. b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[2]
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Interpretation: Compare the IC50 for EGFR to the IC50 values for other kinases. A significantly lower IC50 for EGFR indicates selectivity. Potent inhibition of other kinases identifies them as off-targets.[2]
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the intended EGFR pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
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Cell Culture and Treatment: a. Culture cells that express EGFR (and potentially the identified off-target kinase) to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with this compound at various concentrations for 1-2 hours. d. Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR, or a different ligand for the suspected off-target) for a short period (e.g., 5-15 minutes) to activate the respective signaling pathway.[2]
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Protein Extraction: a. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: a. Determine the protein concentration of each lysate to ensure equal loading.
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SDS-PAGE and Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with primary antibodies specific for the phosphorylated and total forms of EGFR, downstream targets (e.g., p-Akt, Akt, p-ERK, ERK), and the suspected off-target kinase and its downstream effectors. c. Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
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Data Analysis: a. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. b. Compare the phosphorylation status of the target proteins in this compound-treated cells to the untreated controls.
Visualizations
Caption: On-target effect of this compound on the EGFR signaling pathway.
Caption: Hypothetical off-target effect of this compound on an unintended kinase.
Caption: Decision-making workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: Optimizing NRC-2694 Dosage for Synergistic Effect with Paclitaxel
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of NRC-2694 for synergistic effects with paclitaxel in preclinical studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer
Currently, there is a lack of publicly available preclinical data specifically for the combination of this compound and paclitaxel. The quantitative data and specific dosage examples provided in this guide are based on studies of other Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) with similar mechanisms of action in combination with paclitaxel. Researchers should use this information as a reference and conduct their own comprehensive dose-response studies to determine the optimal synergistic dosages for this compound and paclitaxel in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered small-molecule tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound inhibits the tyrosine kinase activity of EGFR, thereby blocking these downstream signals and inhibiting tumor cell proliferation.
Q2: What is the rationale for combining this compound with paclitaxel?
The combination of an EGFR inhibitor like this compound with a cytotoxic agent like paclitaxel is a promising strategy to enhance anti-tumor efficacy. Paclitaxel is a microtubule-stabilizing agent that disrupts the normal function of the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). Preclinical evidence with other EGFR inhibitors suggests a synergistic effect when combined with taxanes like paclitaxel.[3] This synergy may arise from several mechanisms, including the prevention of paclitaxel-induced EGFR phosphorylation and the dual targeting of different critical cellular pathways.[3]
Q3: How is synergy between two drugs quantitatively measured?
The most common method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI). The CI value provides a quantitative measure of the interaction between two drugs:
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CI < 1: Synergism (the effect of the combination is greater than the sum of the individual effects)
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CI = 1: Additive effect (the effect of the combination is equal to the sum of the individual effects)
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CI > 1: Antagonism (the effect of the combination is less than the sum of the individual effects)
The CI is calculated using the formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
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(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition of cell growth).
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(D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
Experimental Protocols
Detailed Methodology for Checkerboard Synergy Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two drugs across a range of concentrations.
Materials:
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Head and neck squamous cell carcinoma (HNSCC) cell lines (e.g., FaDu, SCC-25)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound (or a similar EGFR TKI) and Paclitaxel stock solutions
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96-well cell culture plates
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Cell viability reagent (e.g., MTT, PrestoBlue)
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
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Trypsinize and count the HNSCC cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Dilution Preparation:
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Prepare serial dilutions of this compound and paclitaxel in complete medium at 2x the final desired concentrations. It is recommended to perform a 7-point two-fold serial dilution for each drug, centered around their respective IC50 values.
-
-
Checkerboard Setup:
-
In a separate 96-well plate (the "drug plate"), prepare the drug combinations.
-
Add 50 µL of the 2x this compound dilutions horizontally across the plate (e.g., columns 2-8).
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Add 50 µL of the 2x paclitaxel dilutions vertically down the plate (e.g., rows B-H).
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Column 1 should contain only the paclitaxel dilutions (this compound at 0 µM).
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Row A should contain only the this compound dilutions (paclitaxel at 0 µM).
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Well A1 should be the vehicle control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cell plate.
-
Transfer 100 µL of the drug solutions from the drug plate to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the treated cells for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
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Determine the IC50 values for each drug alone and in combination.
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Calculate the Combination Index (CI) using software like CompuSyn or by manual calculation based on the dose-effect curves.
-
Data Presentation
Table 1: Representative IC50 Values of an EGFR TKI and Paclitaxel in HNSCC Cell Lines
| Cell Line | Drug | IC50 (nM) |
| FaDu | EGFR TKI | 50 |
| Paclitaxel | 10 | |
| SCC-25 | EGFR TKI | 75 |
| Paclitaxel | 15 |
Note: These are hypothetical values based on literature for similar compounds and should be determined experimentally for this compound.
Table 2: Representative Combination Index (CI) Values for EGFR TKI and Paclitaxel Combination
| Cell Line | Drug Ratio (EGFR TKI:Paclitaxel) | Fa (Fraction Affected) | Combination Index (CI) | Interpretation |
| FaDu | 1:1 | 0.50 | 0.65 | Synergy |
| 0.75 | 0.58 | Synergy | ||
| 0.90 | 0.52 | Strong Synergy | ||
| SCC-25 | 1:1 | 0.50 | 0.72 | Synergy |
| 0.75 | 0.65 | Synergy | ||
| 0.90 | 0.59 | Synergy |
Note: Fa represents the fraction of cells affected (e.g., Fa = 0.5 is 50% inhibition). CI values are representative and will vary depending on the cell line and experimental conditions.
Troubleshooting Guides
Q: My single-agent dose-response curves are not sigmoidal. What could be the issue?
A: Non-sigmoidal dose-response curves can arise from several factors:
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Inappropriate concentration range: If the concentrations tested are too high or too low, you may only observe the plateau or the initial part of the curve. Expand the range of your serial dilutions.
-
Drug solubility issues: Ensure that your drug is fully dissolved in the culture medium at all concentrations. Precipitated drug can lead to inaccurate results.
-
Cell seeding density: Inconsistent or inappropriate cell seeding density can affect the drug response. Optimize the cell number to ensure they are in the logarithmic growth phase during the experiment.
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Incubation time: The duration of drug exposure may be too short or too long. Test different incubation times to find the optimal window for observing a full dose-response.
Q: I am observing high variability between my replicate wells. What can I do to improve consistency?
A: High variability can be minimized by:
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Careful pipetting: Ensure accurate and consistent pipetting, especially during serial dilutions and cell seeding. Use a multichannel pipette for adding reagents to the plate to reduce well-to-well variation.
-
Homogeneous cell suspension: Make sure your cell suspension is single-cell and evenly distributed before seeding.
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Avoiding edge effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the media and drugs. To mitigate this, either avoid using the outer wells for experimental data or fill them with sterile PBS or media to create a humidity barrier.
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Consistent incubation conditions: Ensure uniform temperature and CO₂ levels in the incubator.
Q: My Combination Index (CI) values are inconsistent across experiments. What are the potential reasons?
A: Inconsistent CI values can be due to:
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Variability in single-agent IC50s: The CI calculation is highly dependent on the IC50 values of the individual drugs. Determine the IC50s for each drug in parallel with every synergy experiment to account for experimental variability.
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Incorrect data normalization: Ensure that your data is correctly normalized to the vehicle control (100% viability).
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Inappropriate analysis software or method: Use a validated method and software for CI calculation, such as the Chou-Talalay method implemented in software like CompuSyn. Be consistent with the analysis parameters you use.
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Biological variability: Cell lines can change over time with increasing passage numbers. Use low-passage cells and ensure cell line authenticity.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Mechanism of action of Paclitaxel leading to apoptosis.
Caption: Experimental workflow for the checkerboard synergy assay.
References
Troubleshooting low solubility of NRC-2694 in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NRC-2694 in in vitro assays, with a specific focus on addressing challenges related to its low solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered small-molecule tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). By inhibiting EGFR, this compound blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells.
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is the likely cause?
Precipitation upon dilution of a concentrated stock (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds like this compound. This "crashing out" occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.
Q3: My in vitro assay results with this compound are inconsistent and not dose-dependent. Could this be a solubility issue?
Yes, inconsistent and non-reproducible results are often indicative of solubility problems. If this compound is not fully dissolved, the actual concentration exposed to the cells or target proteins will be lower and more variable than the intended nominal concentration, leading to unreliable data.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept as low as possible, typically not exceeding 0.5%.[1][2][3] It is crucial to include a vehicle control with the same final DMSO concentration in all experiments to account for any potential effects of the solvent itself.[1][3]
Troubleshooting Guide: Low Solubility of this compound
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your in vitro experiments.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Troubleshooting Steps in Detail
| Issue | Possible Cause | Recommended Action |
| Stock solution is hazy or contains visible particles. | The compound is not fully dissolved in the stock solvent (e.g., DMSO). | 1. Gently warm the solution (if this compound is heat-stable).2. Use sonication to aid dissolution.3. Increase the solvent volume to create a lower, more soluble stock concentration. |
| Compound precipitates immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. The percentage of organic solvent is too low to maintain solubility. | 1. Reduce the final concentration of this compound in the assay.2. Increase the final DMSO concentration, but not exceeding a level toxic to your system (typically ≤0.5%).[1][2][3]3. Perform a serial dilution, first into a mix of organic solvent and aqueous buffer, then into the final buffer.[4] |
| Assay results are inconsistent or not dose-dependent. | The compound is precipitating at higher concentrations in the assay plate, leading to variable effective concentrations. | 1. Determine the kinetic solubility of this compound in your specific assay buffer to identify the maximum soluble concentration.2. Visually inspect assay plates for precipitation using a microscope.3. Prepare fresh dilutions for each experiment to avoid issues with compound stability in solution. |
| Loss of compound activity in prepared solutions over time. | This compound may be unstable or slowly precipitating out of solution during storage. | 1. Prepare fresh working solutions immediately before each experiment.2. Assess the stability of this compound in your chosen solvent and buffer.3. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh a precise amount of this compound powder.
-
Solvent Addition: Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use gentle warming (e.g., 37°C water bath) or sonication in short bursts to ensure complete dissolution.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol is designed to minimize precipitation when preparing working solutions of this compound.
Caption: Recommended serial dilution workflow for this compound.
-
Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your final assay buffer that contains a slightly higher percentage of DMSO (e.g., 1-5%) to maintain solubility.
-
Prepare Final Dilutions: Perform a serial dilution from this intermediate stock into the final assay buffer to achieve the desired test concentrations. This ensures that the final DMSO concentration remains low and consistent across all wells (e.g., ≤0.5%).
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound tested.
This compound Signaling Pathway
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates the canonical EGFR signaling pathway that is targeted by this compound.
Caption: The EGFR signaling cascade and the point of inhibition by this compound.
Pathway Description: Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[5] This activation creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS to activate Ras.[5] This initiates the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[5][6][7] Concurrently, activated EGFR can also recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K-AKT-mTOR pathway.[5][6] Both of these pathways converge on the nucleus to regulate the transcription of genes involved in critical cellular processes such as proliferation, survival, and differentiation.[6][7][8] this compound exerts its therapeutic effect by inhibiting the tyrosine kinase activity of EGFR, thereby preventing these downstream signaling events.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of NRC-2694 Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the formulation of NRC-2694, a promising EGFR inhibitor. As specific physicochemical data for this compound are not publicly available, this guide leverages established principles for improving the oral bioavailability of poorly soluble, highly permeable compounds (BCS Class II), a class to which many tyrosine kinase inhibitors belong.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation development of this compound.
Q1: What are the likely reasons for the poor oral bioavailability of our initial this compound formulation?
A1: Poor oral bioavailability of an initial this compound formulation is likely attributable to its low aqueous solubility. As a BCS Class II drug, its absorption is rate-limited by its dissolution in the gastrointestinal fluids. Factors contributing to this include the drug's crystalline structure and high lipophilicity.
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?
A2: Several strategies can be employed to improve the solubility and dissolution rate of this compound.[1][2][3][4] These include:
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Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2] Techniques like micronization and nanonization are effective.[1][2][5]
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution by creating an amorphous form of the drug.[6][7][8][9][10]
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gastrointestinal tract, which can improve the solubilization and absorption of lipophilic drugs like this compound.[11][12][13]
Q3: How do excipients impact the oral absorption of this compound?
A3: Excipients are not inert and can significantly influence the oral absorption of this compound.[14][15][16][17][18] They can:
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Enhance Solubility: Solubilizing agents, such as surfactants and cyclodextrins, can increase the solubility of the drug in the gastrointestinal fluids.[1]
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Improve Wettability: Wetting agents can reduce the hydrophobicity of the drug particles, facilitating their dissolution.
-
Inhibit Precipitation: Polymers can be used to maintain a supersaturated state of the drug in the gut, preventing its precipitation.
-
Influence GI Physiology: Some excipients can alter gastrointestinal transit time or interact with intestinal transporters.[14][17]
Q4: What are the critical stability challenges to consider for this compound formulations?
A4: Stability issues can compromise the effectiveness and safety of this compound formulations.[19][20][21][22][23] Key concerns include:
-
Physical Instability: Amorphous solid dispersions may revert to a more stable, less soluble crystalline form over time.
-
Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation, especially in the presence of moisture, light, or incompatible excipients.[19][22]
-
Formulation Integrity: For lipid-based systems like SEDDS, issues such as drug precipitation or changes in droplet size upon emulsification can occur during storage.
II. Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Problem 1: Low and Variable In Vitro Dissolution Profiles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of this compound powder | Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-1%) in the dissolution medium. | Improved and more consistent dissolution rate due to enhanced wetting of the drug particles. |
| Drug agglomeration during dissolution | Consider particle size reduction techniques such as micronization or nanonization prior to formulation. | Increased surface area and reduced agglomeration leading to faster and more complete dissolution. |
| Inadequate agitation | Optimize the paddle speed (e.g., 50-100 rpm) in the USP Apparatus 2 to ensure adequate mixing without creating a vortex. | A more reproducible dissolution profile that is not limited by the hydrodynamics of the test. |
| Incorrect dissolution medium pH | Evaluate the pH-solubility profile of this compound and select a dissolution medium that reflects the physiological pH of the intended absorption site (e.g., simulated gastric or intestinal fluid). | Dissolution data that is more representative of the in vivo conditions. |
Problem 2: Inconsistent Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effect | Conduct pharmacokinetic studies in both fasted and fed animal models to assess the impact of food on drug absorption. | Understanding the influence of food on bioavailability, which can guide dosing recommendations. |
| Pre-systemic metabolism (first-pass effect) | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. | Identification of potential metabolic liabilities that may be limiting oral bioavailability. |
| Efflux transporter activity | Perform a bi-directional Caco-2 permeability assay to determine the efflux ratio.[24] | Elucidation of whether this compound is a substrate for efflux transporters like P-glycoprotein, which can limit its absorption. |
| Formulation-dependent absorption | Compare the in vivo performance of different formulation strategies (e.g., micronized suspension vs. solid dispersion vs. SEDDS). | Identification of the most effective formulation approach for overcoming the bioavailability challenges of this compound. |
III. Data Presentation: Comparison of Formulation Strategies
The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the potential improvements in oral bioavailability with different formulation strategies for this compound.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min (Simulated Intestinal Fluid, pH 6.8) |
| Unformulated this compound | < 10% |
| Micronized this compound (Suspension) | 35% |
| This compound Solid Dispersion (1:5 drug-to-polymer ratio) | 75% |
| This compound SEDDS | > 90% (emulsified) |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 4.0 | 300 | 100 (Reference) |
| Micronized this compound | 150 | 2.0 | 900 | 300 |
| This compound Solid Dispersion | 400 | 1.5 | 2400 | 800 |
| This compound SEDDS | 650 | 1.0 | 3900 | 1300 |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Dissolution Testing for this compound Capsules
Objective: To assess the dissolution rate of different this compound capsule formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) without enzymes. The medium should be de-aerated before use.
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place one this compound capsule in each dissolution vessel.
-
Start the apparatus at a paddle speed of 75 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess its potential for active efflux.[24][25][26][27][28]
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Procedure:
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37 °C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time intervals.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Incubate and collect samples from the apical compartment as described above.
-
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Fast the animals overnight prior to dosing.
-
Divide the animals into groups, with each group receiving a different this compound formulation or an intravenous (IV) solution for bioavailability calculation.
-
Administer the oral formulations via oral gavage at a specified dose.
-
Administer the IV solution via tail vein injection.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute oral bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
V. Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), which is the target of this compound.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Oral Bioavailability
This diagram outlines the logical workflow for developing and evaluating new this compound formulations.
Caption: Workflow for this compound formulation development and evaluation.
Troubleshooting Logic for Low Bioavailability
This diagram presents a logical approach to troubleshooting low oral bioavailability.
Caption: Decision tree for troubleshooting low oral bioavailability of this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmtech.com [pharmtech.com]
- 6. japer.in [japer.in]
- 7. jddtonline.info [jddtonline.info]
- 8. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. mdpi.com [mdpi.com]
- 14. dspace.umh.es [dspace.umh.es]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. colorcon.com [colorcon.com]
- 19. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 20. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 21. Are You Accounting for These Stability Risks in Drug Formulation? | My Website [particlelaboratories.com]
- 22. qbdgroup.com [qbdgroup.com]
- 23. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 24. Caco-2 Permeability | Evotec [evotec.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. enamine.net [enamine.net]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
Addressing neutropenia as a side effect of NRC-2694 combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NRC-2694 in combination therapy. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on managing neutropenia as a side effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally administered small-molecule tyrosine kinase inhibitor that antagonizes the Epidermal Growth Factor Receptor (EGFR). In oncological research, it is being investigated for its anti-proliferative properties. By inhibiting the EGFR signaling pathway, this compound aims to block downstream cascades that lead to tumor cell growth, proliferation, and survival.
Q2: Why is this compound used in combination with paclitaxel?
This compound is being studied in combination with paclitaxel, a well-established chemotherapeutic agent, to potentially enhance its anti-cancer efficacy, particularly in recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). The rationale is that the two agents, through different mechanisms, can provide a more potent anti-tumor response. A phase 2 clinical trial (NCT05283226) is evaluating this combination in patients who have progressed on or after immune checkpoint inhibitor therapy.[1][2]
Q3: What is the primary cause of neutropenia in this compound combination therapy?
Neutropenia, a significant decrease in neutrophils, is a well-documented and common side effect of paclitaxel.[3] Paclitaxel disrupts microtubule function, which is essential for cell division. This affects not only cancer cells but also rapidly dividing healthy cells, including hematopoietic progenitor cells in the bone marrow, leading to decreased neutrophil production. While this compound is an EGFR inhibitor, and EGFR signaling can play a role in hematopoietic regeneration, the primary driver of neutropenia in this combination therapy is considered to be paclitaxel.
Q4: What is the reported incidence of neutropenia with this combination therapy?
As of the latest available information, specific quantitative data directly comparing the incidence and severity of neutropenia in patients receiving this compound and paclitaxel combination therapy versus paclitaxel monotherapy from the NCT05283226 trial is not yet publicly detailed. However, studies on weekly paclitaxel monotherapy for recurrent or metastatic head and neck cancer have reported grade 3-4 neutropenia.[4][5]
Quantitative Data on Paclitaxel-Induced Neutropenia in Head and Neck Cancer
| Study Population | Dosing Regimen | Grade 3-4 Neutropenia Incidence | Febrile Neutropenia Incidence | Reference |
| Recurrent or Metastatic Head and Neck Cancer | Weekly paclitaxel (100 mg/m²) | 30.6% | Not Reported | [4] |
| Recurrent or Metastatic Head and Neck Cancer | Weekly paclitaxel plus cetuximab | 68% | 9% | [5] |
| Chemotherapy-naive relapsed/metastatic HNSCC | Paclitaxel (180 mg/m²) with cisplatin and 5-FU | Grade 4 neutropenia in all patients (febrile in 2/3) | 66.7% | [6] |
Troubleshooting Guide for Preclinical Studies
This guide addresses common issues researchers may face when investigating neutropenia as a side effect of this compound combination therapy in animal models (e.g., mice).
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Higher than expected mortality in the combination therapy group. | 1. Severe neutropenia leading to opportunistic infections. 2. Overlapping toxicities of the two agents. 3. Incorrect dosing or administration. | 1. Implement a robust supportive care protocol, including housing in a specific pathogen-free (SPF) facility and considering prophylactic antibiotics. 2. Perform a dose de-escalation study for one or both agents to identify a better-tolerated combination dose. 3. Double-check all dose calculations, vehicle preparation, and administration routes. |
| Inconsistent or highly variable neutrophil counts between animals in the same treatment group. | 1. Variability in drug metabolism between individual animals. 2. Inconsistent blood sampling technique leading to sample clotting or hemodilution. 3. Technical variability in the complete blood count (CBC) analysis. | 1. Ensure the use of a genetically homogenous animal strain and standardize age and weight. 2. Standardize the blood collection procedure (e.g., site, volume, anticoagulant used) and ensure proper mixing of samples. 3. Calibrate the hematology analyzer daily and run quality control samples. |
| No significant neutropenia observed in the paclitaxel or combination group. | 1. Insufficient dose of paclitaxel. 2. Incorrect timing of blood collection (missing the neutrophil nadir). 3. Resistance of the animal strain to paclitaxel-induced myelosuppression. | 1. Increase the dose of paclitaxel based on literature or a pilot dose-ranging study. 2. Conduct a time-course experiment, collecting blood at multiple time points post-treatment (e.g., days 3, 5, 7, 10) to determine the nadir. 3. Consult literature for appropriate mouse strains known to be sensitive to chemotherapy-induced neutropenia. |
| Difficulty in distinguishing between direct effects of this compound and paclitaxel on hematopoiesis. | 1. Confounding effects of the combination therapy. | 1. Include experimental arms with each agent administered as a monotherapy. 2. Perform detailed bone marrow analysis at different time points to assess effects on hematopoietic stem and progenitor cells. |
| G-CSF treatment is not effectively rescuing neutropenia. | 1. Insufficient dose or frequency of G-CSF. 2. Timing of G-CSF administration is not optimal. | 1. Increase the dose or frequency of G-CSF administration. 2. Ensure G-CSF administration begins 24 hours after chemotherapy and continues until neutrophil recovery.[7] |
Experimental Protocols
Protocol 1: In Vivo Monitoring of Neutropenia in a Murine Model
Objective: To quantify the severity and duration of neutropenia following administration of this compound and paclitaxel combination therapy in mice.
Materials:
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound (formulated for oral gavage)
-
Paclitaxel (formulated for intravenous or intraperitoneal injection)
-
Blood collection supplies (e.g., EDTA-coated microtainer tubes, lancets)
-
Hematology analyzer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Baseline Blood Collection: Collect a baseline blood sample (20-30 µL) from the tail or saphenous vein.
-
Drug Administration: Administer this compound and paclitaxel according to the study design.
-
Blood Monitoring: Collect blood samples at predetermined intervals post-treatment (e.g., days 3, 5, 7, 10, 14) to capture the neutrophil nadir and recovery.
-
Complete Blood Count (CBC) Analysis: Perform a CBC with differential for each sample to determine the total white blood cell count and the percentage of neutrophils.
-
Absolute Neutrophil Count (ANC) Calculation: Calculate the ANC using the following formula: ANC (cells/µL) = Total WBC count (cells/µL) x (% Neutrophils + % Bands) / 100.[8][9]
Protocol 2: Bone Marrow Analysis by Flow Cytometry
Objective: To assess the impact of the combination therapy on hematopoietic progenitor cells in the bone marrow.
Materials:
-
Femurs and tibias from euthanized mice
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Red blood cell lysis buffer
-
Fluorochrome-conjugated antibodies against murine hematopoietic markers (e.g., Ly-6G, CD11b)
-
Flow cytometer
Procedure:
-
Bone Marrow Isolation: Euthanize mice and dissect femurs and tibias. Flush the bone marrow with flow cytometry buffer.[10][11]
-
Cell Suspension Preparation: Create a single-cell suspension by passing the bone marrow through a cell strainer.
-
Red Blood Cell Lysis: Lyse red blood cells using an appropriate lysis buffer.
-
Cell Counting and Staining: Count the viable cells and stain with a cocktail of fluorochrome-conjugated antibodies to identify neutrophil populations (e.g., Ly-6G+/CD11b+).
-
Flow Cytometry Acquisition and Analysis: Acquire samples on a flow cytometer and analyze the data to quantify the percentage and absolute number of neutrophils and their precursors.[12][13]
Visualizations
Signaling Pathways
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Weekly paclitaxel in patients with recurrent or metastatic head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapy for relapsed head and neck cancer: paclitaxel, cisplatin, and 5-fluorouracil in chemotherapy-naive patients. A dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. droracle.ai [droracle.ai]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Absolute counting of neutrophils in whole blood using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Cell line contamination issues in NRC-2694 experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the NRC-2694 cell line. Find answers to frequently asked questions and troubleshoot common issues related to cell line contamination to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of when working with this compound cells?
A: The most common contaminants in cell culture fall into two main categories: biological and chemical.[1] Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma, as well as cross-contamination with other cell lines.[1][2] Chemical contaminants can include impurities in media or reagents, endotoxins, and plasticizers.[1][2]
Q2: My this compound cells are growing slowly and the media appears cloudy. What could be the issue?
A: Cloudy media and slow cell growth are classic signs of biological contamination. The most likely culprits are bacteria or yeast.[1][3] Bacterial contamination often causes a sudden drop in the pH of the culture medium, making it appear yellow, and can be seen as small, shimmering particles between the cells under a microscope.[4][5] Yeast contamination will make the medium turbid and may appear as individual ovoid particles or budding structures.[1][4]
Q3: I don't see any visible particles, but my experimental results with this compound are inconsistent. Could there still be contamination?
A: Yes. This scenario strongly suggests mycoplasma or viral contamination, or cross-contamination with another cell line. Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[2][4] They are a common and insidious contaminant that can significantly alter cell physiology and metabolism without causing obvious cell death or turbidity.[6] Similarly, viruses are difficult to detect, and cross-contamination may not be visually apparent if the contaminating cells have a similar morphology.[7]
Q4: How can I confirm the identity of my this compound cell line?
A: The gold standard for cell line authentication is Short Tandem Repeat (STR) profiling.[3] This technique analyzes specific DNA markers to create a unique genetic fingerprint for the cell line. This fingerprint can be compared against a reference profile to confirm its identity and rule out cross-contamination. It is good practice to periodically check your cell lines to ensure their integrity.[8]
Q5: What is the best practice for handling a confirmed contamination in my this compound culture?
A: The universally recommended course of action is to discard the contaminated culture and any media or reagents used with it immediately.[6] Thoroughly decontaminate all affected equipment, such as the incubator and biosafety cabinet.[4] Thaw a new, early-passage vial of this compound from a trusted source (e.g., a reputable cell bank) that has been certified as contaminant-free. Attempting to salvage an irreplaceable culture with antibiotics is sometimes possible but carries a high risk of promoting antibiotic resistance and may not eliminate the underlying issue.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential contamination issues in your this compound experiments.
Issue 1: Visible Changes in Culture Flask
-
Symptoms: Culture medium is cloudy/turbid, color has changed dramatically (e.g., to yellow or pink/purple), or there are visible films or clumps floating in the medium.[3][6]
-
Possible Causes & Solutions:
| Observation | Probable Contaminant | Recommended Action |
| Cloudy Media, Yellow Color | Bacteria | Discard culture. Review aseptic technique. Check for contamination in reagents and water baths.[4] |
| Cloudy Media, Pinkish Color | Fungi (Yeast/Mold) | Discard culture. Check for airborne spores near the work area. Sanitize incubator thoroughly.[6] |
| Furry Clumps, Thin Filaments | Fungi (Mold) | Discard culture. Molds grow more slowly than bacteria but are aggressive contaminants.[9] Check HEPA filters in the hood. |
Issue 2: No Visible Changes, but Poor Cell Performance
-
Symptoms: this compound cells are growing slower than expected, show signs of stress (e.g., increased detachment, vacuolization), or yield inconsistent results in functional assays.
-
Possible Causes & Solutions:
| Symptom | Probable Contaminant | Recommended Action |
| Altered Cell Physiology, Inconsistent Data | Mycoplasma | Immediately quarantine the culture. Test using a Mycoplasma-specific PCR kit or DNA staining (e.g., DAPI/Hoechst).[2][5] If positive, discard the culture and all related stocks. |
| Unexplained Cell Death, Poor Health | Virus | Viral detection is complex and often requires specialized tests like ELISA, PCR with viral primers, or electron microscopy.[1][10] Discarding the culture is the safest option. |
| Results Don't Match Published Data | Cross-Contamination | Authenticate the cell line using STR Profiling.[3] Compare the profile to a certified this compound reference. If mismatched, obtain a new stock from a reputable cell bank. |
| Gradual Decline in Performance | Chemical Contaminants | Use high-purity, cell culture-grade water and reagents.[7] Ensure proper cleaning procedures to avoid detergent residue. Test media and supplements for endotoxins.[2] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a commercially available PCR kit.
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Sample Preparation: Collect 1 mL of spent culture medium from a 2-3 day old this compound culture that is 70-80% confluent.
-
DNA Extraction: Use the DNA extraction reagents provided in the kit to isolate DNA from the supernatant. This step typically involves a lysis buffer followed by a precipitation or column-based purification step.
-
PCR Amplification: Prepare the PCR master mix containing Taq polymerase, dNTPs, and primers specific to conserved regions of the mycoplasma 16S rRNA gene. Add a small volume of the extracted DNA. Include positive and negative controls provided by the kit.
-
Thermocycling: Run the PCR reaction in a thermal cycler using the manufacturer's recommended parameters (e.g., initial denaturation, 35-40 cycles of denaturation-annealing-extension, and a final extension).
-
Gel Electrophoresis: Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel until the bands are adequately separated.
-
Analysis: Visualize the DNA bands under UV light. The presence of a band of the expected size (typically specified in the kit manual) in your sample lane indicates a positive result for mycoplasma contamination.
Protocol 2: Cell Line Authentication by STR Profiling
This protocol outlines the steps for preparing a genomic DNA sample for STR (Short Tandem Repeat) analysis.
-
Cell Pellet Collection: Harvest approximately 1-2 million this compound cells. This can be done by trypsinizing adherent cells or by direct collection of suspension cells.
-
Cell Lysis: Wash the cell pellet with Phosphate-Buffered Saline (PBS) and then resuspend in a lysis buffer containing proteinase K. Incubate at 56°C for 1-2 hours (or overnight) to ensure complete cell lysis and protein digestion.
-
Genomic DNA (gDNA) Purification: Purify the gDNA from the lysate using a standard method, such as phenol-chloroform extraction or a commercial silica-column-based kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Submission for Analysis: Submit the purified gDNA sample (typically >20 ng/µL) to a core facility or commercial service provider for STR analysis. The service will perform multiplex PCR to amplify the standard STR loci and analyze the fragments to generate a unique genetic profile for your cell line.
-
Data Comparison: Compare the resulting STR profile to the reference profile for the this compound cell line available from a reputable cell bank (like ATCC) to confirm its identity.
Visual Guides
Caption: Troubleshooting workflow for identifying cell culture contamination.
Caption: Common contaminants and their primary detection methods.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. biocompare.com [biocompare.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 9. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 10. goldbio.com [goldbio.com]
Technical Support Center: Stabilizing NRC-2694 for Long-Term In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and reliability of NRC-2694 in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound for long-term cell culture experiments?
A1: The main challenges with this compound are its limited aqueous solubility, susceptibility to oxidative degradation, and potential for non-specific binding to plasticware. These factors can lead to compound precipitation, loss of bioactivity, and inconsistent experimental results over time.[1] It's crucial to follow recommended handling and storage procedures to mitigate these issues.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions (typically 10 mM in DMSO) should be stored at -80°C for long-term stability. For short-term use (up to one week), aliquots can be stored at 4°C. It is highly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1]
Q3: How can I be sure that the observed cellular effects are due to this compound's on-target activity and not cytotoxicity or off-target effects?
A3: Distinguishing between on-target, off-target, and cytotoxic effects is a critical aspect of in vitro pharmacology.[2] To confirm on-target activity, consider the following:
-
Dose-Response Curve: A clear relationship between the concentration of this compound and the biological effect suggests on-target activity.[3]
-
Cytotoxicity Assays: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the concentration range that is non-toxic to your cells.[3]
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can be used to demonstrate that the observed effects are not due to the chemical scaffold itself.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term in vitro studies with this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Compound precipitates in cell culture medium. | 1. Poor aqueous solubility: this compound has limited solubility in aqueous solutions, especially at higher concentrations. 2. Solvent concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[3] | 1. Optimize working concentration: Keep the final concentration of this compound at or below 10 µM in media containing at least 10% FBS. 2. Maintain low solvent concentration: Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[2] |
| Loss of compound activity over time. | 1. Oxidative degradation: this compound is susceptible to oxidation when exposed to light and air. 2. Hydrolytic instability: The compound may degrade in the aqueous environment of the cell culture medium at 37°C.[1] | 1. Protect from light: Prepare solutions and conduct experiments with minimal light exposure. 2. Medium refreshment: For experiments lasting longer than 48 hours, it is advisable to refresh the medium with freshly diluted this compound.[2] |
| High variability between experimental replicates. | 1. Adsorption to plastics: this compound can bind non-specifically to standard polystyrene labware, leading to a lower effective concentration.[1] 2. Inconsistent sample handling: Variations in pipetting, incubation times, or cell seeding density can introduce variability.[3] | 1. Use low-adhesion plasticware: Employ low-protein-binding plates and pipette tips to minimize compound loss.[1] 2. Standardize procedures: Ensure consistent cell seeding density and meticulous handling throughout the experiment. |
Quantitative Data Summary
| Parameter | Value | Conditions |
| Aqueous Solubility | 5 µM | PBS, pH 7.4 |
| 50 µM | DMEM + 10% FBS | |
| In Vitro Half-Life (t½) | 12 hours | Serum-free DMEM at 37°C |
| 48 hours | DMEM + 10% FBS at 37°C | |
| Recommended Stock Solution | 10 mM | In 100% DMSO |
| Long-Term Storage | -80°C | |
| Short-Term Storage | 4°C | Up to 1 week |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO
-
Cell culture medium (e.g., DMEM) with and without 10% FBS
-
24-well low-adhesion tissue culture plates
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubation: Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS method.
-
Data Analysis: Determine the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.
Protocol 2: In Vitro Kinase Assay for TARGET-X Inhibition
This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory activity of this compound against its target, TARGET-X kinase.
Materials:
-
Recombinant human TARGET-X kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
96-well or 384-well plates
-
Kinase assay detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Reagents: Dilute the TARGET-X kinase and substrate to their final desired concentrations in the kinase buffer. Prepare a serial dilution of this compound in DMSO.
-
Assay Setup: Add the kinase, substrate, and this compound to the wells of the assay plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop Reaction and Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: Workflow for long-term in vitro studies with this compound.
Caption: Inhibition of the TARGET-X signaling pathway by this compound.
References
Mitigating batch-to-batch variability of NRC-2694
Welcome to the technical support center for NRC-2694. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in their experiments, with a specific focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the efficacy (IC50) of this compound between different batches. Why is this happening?
A1: Batch-to-batch variability in the potency of synthesized small molecules like this compound is a known challenge that can arise from several factors during manufacturing and handling.[1] Key contributors include:
-
Purity Differences: Even minor variations in the final purity percentage can alter the concentration of the active compound.
-
Presence of Impurities or Isomers: The synthesis process may yield closely related impurities or isomers with lower or no biological activity. The ratio of these to the active this compound can differ between batches.
-
Compound Stability and Degradation: this compound may degrade if not stored under optimal conditions (e.g., temperature, light, humidity), leading to reduced potency in older or improperly handled batches.[1]
-
Residual Solvents: Solvents or reagents from the synthesis process that are not completely removed can interfere with biological assays.
Q2: What are the recommended storage and handling procedures for this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining the integrity and activity of this compound across experiments.
-
Solid Compound: Store solid this compound at -20°C for long-term stability (up to 3 years), protected from light and moisture in a tightly sealed vial.[2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can degrade the compound.[4]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[5] Centrifuge the vial before opening to ensure all powder is at the bottom.[2] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]
-
Working Solutions: When preparing working solutions, it is best to make initial serial dilutions in DMSO before the final dilution into your aqueous experimental medium.[6] The final concentration of DMSO in cell culture should typically be kept below 0.5% to avoid toxicity.[7]
Q3: How can our lab independently verify the quality and concentration of a new batch of this compound?
A3: Implementing an in-house quality control (QC) check on each new batch is a best practice for ensuring experimental reproducibility. We recommend a multi-step approach:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to verify the purity of the compound and compare it to the Certificate of Analysis (CoA) provided.[1][8]
-
Identity Confirmation: Confirm the molecular weight of this compound using Mass Spectrometry (MS), often coupled with HPLC (LC-MS).[1][9]
-
Functional Validation: Perform a dose-response experiment using a standardized cell line and a well-established assay (e.g., a cell viability or phosphorylation assay) to determine the IC50 value.[1] This functional data is crucial and should be compared to the value from a previously validated "gold standard" batch.
Q4: Can the solvent used to dissolve this compound affect its activity and stability?
A4: Yes, the choice of solvent is critical. While DMSO is the most common and recommended solvent for creating stock solutions of this compound, its quality and handling are important.[10]
-
Moisture: DMSO is hygroscopic and can absorb moisture from the air, which can lead to the degradation of the compound, especially during freeze-thaw cycles.[6][7] Using anhydrous DMSO is highly recommended.
-
Precipitation: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound can sometimes precipitate if its solubility limit is exceeded.[7] To prevent this, avoid making large dilution steps directly into the aqueous solution. Perform intermediate dilutions in DMSO first, and ensure the final DMSO concentration is compatible with your assay.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
You may observe that the IC50 value for this compound varies significantly between experiments, even when using the same batch. This can be due to compound-related issues or variability in the experimental system.[11]
Troubleshooting Workflow
Use the following workflow to diagnose and resolve issues arising from IC50 variability.
Hypothetical Batch Comparison Data
This table illustrates how data from different batches of this compound might vary. A comprehensive in-house QC process can identify problematic batches before they compromise experimental results.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 96.2% | 99.3% |
| Molecular Weight (by MS) | Confirmed | Confirmed | Confirmed |
| Appearance | White Powder | Off-white Powder | White Powder |
| IC50 (HNSCC Cell Line) | 50 nM | 150 nM | 55 nM |
| Notes | Gold standard batch | Reduced potency correlates with lower purity. | Acceptable for use. |
Issue 2: Reduced Inhibition of Downstream EGFR Signaling
A common issue is observing weak or inconsistent inhibition of downstream targets like phosphorylated EGFR (p-EGFR) or p-ERK in Western blot analyses.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Sub-optimal Inhibitor Concentration | The IC50 from a viability assay may not be the optimal concentration for inhibiting signaling. Perform a dose-response experiment and analyze target phosphorylation by Western blot to determine the effective concentration (EC50) for pathway inhibition.[5] |
| Insufficient Treatment Time | The inhibitor may require more time to achieve maximal target engagement within the cell. Conduct a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to find the optimal treatment duration. |
| Compound Degradation | This compound may be unstable in the cell culture medium over long incubation periods. For experiments longer than 24 hours, consider replacing the medium with fresh inhibitor every 2-3 days.[10] |
| Poor Antibody Quality | The primary or secondary antibodies used for Western blotting may be of poor quality or used at a sub-optimal dilution. Validate your antibodies and optimize their concentrations. |
| Cell Line Specificity | The expression and activation status of the EGFR pathway can vary between cell lines. Confirm that your chosen cell line has an active EGFR pathway that is sensitive to this compound.[5] |
EGFR Signaling Pathway
This compound is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). This diagram illustrates the simplified signaling cascade that this compound inhibits.
Experimental Protocols
Protocol 1: In-House Quality Control Workflow for New Batches
This workflow outlines the steps to validate a new batch of this compound.
Protocol 2: Cell-Based IC50 Determination (MTT Assay)
This protocol provides a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate a head and neck squamous cell carcinoma (HNSCC) cell line (e.g., FaDu, Cal27) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight under standard cell culture conditions (37°C, 5% CO2).[12]
-
Inhibitor Preparation: Prepare a 2X serial dilution series of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor-treated wells (e.g., 0.1%).[12]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of p-EGFR Inhibition
This protocol details how to assess the effect of this compound on its direct target, EGFR.
-
Cell Seeding and Serum Starvation: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight in a serum-free medium to reduce basal EGFR activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (Tyr1068).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
For further assistance, please contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Quality control of small molecules - Kymos [kymos.com]
- 9. Small Molecules Analysis & QC [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Showdown: NRC-2694 Versus Cetuximab in EGFR-Positive Head and Neck Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the small molecule EGFR inhibitor NRC-2694 and the monoclonal antibody cetuximab, with a focus on preclinical data in Head and Neck Squamous Cell Carcinoma (HNSCC) models.
The epidermal growth factor receptor (EGFR) remains a critical therapeutic target in Head and Neck Squamous Cell Carcinoma (HNSCC), a disease where over 90% of tumors overexpress this receptor. While the monoclonal antibody cetuximab has been a standard-of-care EGFR inhibitor in HNSCC for years, a new generation of small molecule tyrosine kinase inhibitors (TKIs) is emerging. Among them is this compound, an orally administered EGFR TKI developed by NATCO Pharma Ltd. This guide provides a comparative overview of this compound and cetuximab, summarizing their mechanisms of action and available preclinical data to inform ongoing research and development in HNSCC therapeutics.
Mechanism of Action: A Tale of Two Inhibitors
Cetuximab and this compound target the same oncogenic driver, EGFR, but through distinct mechanisms, leading to different pharmacological profiles.
Cetuximab , a chimeric monoclonal antibody, functions extracellularly. It binds to the external domain of EGFR, physically blocking the binding of its natural ligands, such as epidermal growth factor (EGF). This steric hindrance prevents receptor dimerization and subsequent activation of downstream signaling pathways critical for tumor growth and survival, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Furthermore, cetuximab's Fc region can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cellular cytotoxicity (ADCC), adding an immune-mediated anti-tumor effect.[1][2]
This compound , on the other hand, is a small molecule that acts intracellularly. It penetrates the cell membrane and binds to the tyrosine kinase domain of EGFR. This binding event inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. By blocking the kinase activity, this compound effectively shuts down EGFR-mediated signaling from within the cell.
Preclinical Efficacy: A Comparative Look at the Data
Direct head-to-head preclinical studies comparing this compound and cetuximab in HNSCC models are not yet publicly available. However, by collating data from separate studies, we can draw some initial comparisons. It is crucial to note that variations in experimental design, cell lines, and methodologies necessitate cautious interpretation of these cross-study comparisons.
In Vitro Studies: Inhibition of Cell Proliferation
The following table summarizes the available in vitro data for this compound and cetuximab on the inhibition of HNSCC and other relevant cancer cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| This compound | A-431 (Epidermoid Carcinoma) | Not Specified | IC50 | < 0.1 µM | MedchemExpress |
| Cetuximab | FaDu (HNSCC) | Cell Viability | IC50 | Parental: <400 µg/mL; Resistant Clones: 400-5320 µg/mL | [3] |
| Cetuximab | FOSCC (Feline Oral SCC) | CCK-8 & Trypan Blue | Cell Proliferation & Viability | Decreased at 50 & 100 µg/mL | [4] |
| Cetuximab | PE/CA-PJ41 (HNSCC, EGFR R521K) | Not Specified | Cell Proliferation & Apoptosis | No effect | [5] |
IC50: Half-maximal inhibitory concentration; HNSCC: Head and Neck Squamous Cell Carcinoma; FOSCC: Feline Oral Squamous Cell Carcinoma.
The limited data on this compound suggests potent single-agent activity in an EGFR-overexpressing cell line. Cetuximab's in vitro efficacy appears to be cell-line dependent and can be significantly impacted by acquired resistance.
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The following table summarizes the available in vivo data for this compound and cetuximab in mouse xenograft models.
| Compound | Xenograft Model | Dosing | Endpoint | Result | Reference |
| This compound | Not Specified | 10 mg/kg | Tumor Regression | Tumor regression observed | MedchemExpress |
| Cetuximab | EGFR-wild type HNSCC | Not Specified | Tumor Growth | Blocked tumor growth | [5] |
| Cetuximab | EGFR R521K HNSCC | Not Specified | Tumor Growth | Ineffective | [5] |
| Cetuximab | HNSCC Cell Line Xenografts (10 lines) | Therapeutic Doses | Tumor Growth | All 10 xenografts were sensitive | [6] |
The in vivo data for this compound, while lacking specific model details, indicates its potential to induce tumor regression. Cetuximab's in vivo efficacy is demonstrated in multiple HNSCC xenograft models, although its effectiveness can be influenced by specific EGFR mutations.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific protocols for this compound preclinical studies are not publicly detailed, a general workflow for evaluating EGFR inhibitors in HNSCC models is outlined below.
Clinical Development and Future Directions
Cetuximab is an established therapeutic for HNSCC. In contrast, this compound is currently in earlier stages of clinical investigation. A Phase 2 clinical trial (NCT05283226) is evaluating the safety and efficacy of oral this compound in combination with paclitaxel in patients with recurrent and/or metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[7] The design of this trial suggests a focus on a patient population with a high unmet medical need.
Conclusion
Both this compound and cetuximab demonstrate anti-tumor activity in preclinical models of EGFR-positive cancers. Their distinct mechanisms of action—intracellular tyrosine kinase inhibition for this compound and extracellular ligand-binding blockade and ADCC for cetuximab—may translate to different efficacy and resistance profiles. The available preclinical data, while not from direct comparative studies, suggest that this compound is a potent EGFR inhibitor.
The ongoing clinical development of this compound will be critical in defining its role in the treatment of HNSCC. Future head-to-head preclinical studies are warranted to provide a more definitive comparison of the anti-tumor efficacy of these two EGFR inhibitors and to elucidate potential mechanisms of cross-resistance or synergistic activity. Such studies will be invaluable in guiding the strategic development of next-generation EGFR-targeted therapies for patients with HNSCC.
References
- 1. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of EGFR-Antisense DNA, Cetuximab, and Radiotherapy in Head and Neck Cancer With Preclinical Correlatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational EGFR-targeted therapies in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound / NATCO [delta.larvol.com]
- 5. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer [escholarship.org]
- 6. Preclinical modeling of EGFR inhibitor resistance in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Kinase selectivity profile of NRC-2694 compared to osimertinib
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of several malignancies. This guide provides a detailed comparison of the kinase selectivity profiles of two such inhibitors: NRC-2694, a developing therapeutic agent, and osimertinib, an established third-generation EGFR TKI. This objective analysis is based on publicly available data and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
Osimertinib is a well-characterized, potent, and selective irreversible inhibitor of mutant EGFR, including the T790M resistance mutation, while demonstrating significantly lower activity against wild-type (WT) EGFR. This selectivity profile contributes to its favorable therapeutic window. In contrast, publicly available data on the detailed kinase selectivity of this compound, an orally administered EGFR TKI from NATCO Pharma Ltd., is limited.[1][2][3] While its primary target is confirmed as EGFR, a comprehensive kinome-wide selectivity profile is not yet available in the public domain. This guide will present the detailed data for osimertinib and the currently known information for this compound, alongside standardized experimental protocols and relevant biological pathways.
Data Presentation: A Comparative Look at Kinase Inhibition
The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and osimertinib. It is important to note the disparity in the level of detail available for each compound.
| Kinase Target | This compound IC₅₀ (nM) | Osimertinib IC₅₀ (nM) | Fold Selectivity (WT vs. Mutant EGFR) for Osimertinib |
| EGFR (Wild-Type) | Data not publicly available | ~490 | |
| EGFR (L858R) | Data not publicly available | ~15 | ~33x |
| EGFR (Exon 19 Del) | Data not publicly available | ~12 | ~41x |
| EGFR (L858R/T790M) | Data not publicly available | ~1 | ~490x |
| EGFR (Exon 19 Del/T790M) | Data not publicly available | ~0.4 | ~1225x |
| Other Kinases | Data not publicly available | Largely inactive against a broad panel of other kinases at clinically relevant concentrations |
IC₅₀ values for osimertinib are approximate and collated from various preclinical studies. The selectivity is calculated relative to the wild-type EGFR IC₅₀.
Experimental Protocols: How Kinase Selectivity is Determined
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical evaluation. A common and robust method for this is the in vitro kinase assay.
In Vitro Radiometric Kinase Assay
This biochemical assay measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compounds (this compound, osimertinib) dissolved in DMSO
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer
-
96-well filter plates
-
Phosphoric acid
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the test compound are mixed in the wells of a 96-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Kₘ for each respective kinase.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by the addition of phosphoric acid. The mixture is then transferred to a filter plate which captures the phosphorylated substrate.
-
Washing: The filter plate is washed multiple times with phosphoric acid to remove any unincorporated [γ-³³P]ATP.
-
Quantification: After drying the plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition for each compound concentration is calculated relative to a DMSO control (no inhibitor). The IC₅₀ value is then determined by fitting this data to a dose-response curve using appropriate software.
Visualizing the Science
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the general workflow for determining the kinase selectivity profile of a test compound.
Caption: Workflow for in vitro kinase selectivity profiling.
EGFR Signaling Pathway
Both this compound and osimertinib exert their therapeutic effects by inhibiting the EGFR signaling pathway. The diagram below provides a simplified overview of this critical pathway in cancer cells.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion
Osimertinib exhibits a well-defined and highly selective kinase inhibition profile, potently targeting mutant forms of EGFR while sparing the wild-type receptor. This selectivity is a key contributor to its clinical efficacy and tolerability. While this compound is confirmed to be an EGFR inhibitor currently in clinical development, a detailed public kinase selectivity profile is not available for a direct and comprehensive comparison.[1][2][3] As more data on this compound becomes available, a more thorough comparative analysis will be possible. For now, the distinct selectivity profile of osimertinib sets a high benchmark for emerging EGFR TKIs.
References
Validating the Efficacy of Novel EGFR Inhibitors Against the T790M Mutation: A Comparative Guide
For researchers and drug development professionals navigating the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of resistance mutations in the Epidermal Growth Factor Receptor (EGFR) remains a critical challenge. The T790M mutation, in particular, is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a comparative overview of therapeutic agents targeting this mutation, with a focus on the established third-generation inhibitor, osimertinib, and an investigational EGFR TKI, NRC-2694.
While extensive data is available for osimertinib, validating its potent and selective activity against EGFR T790M, publicly available preclinical data specifically evaluating the effect of this compound on this mutation is currently limited. This compound is an orally administered EGFR TKI being developed by NATCO Pharma Ltd., with ongoing clinical trials focused on its application in head and neck squamous cell carcinoma (HNSCC).[1][2]
This guide presents the available data for comparison and details the necessary experimental protocols to independently validate the efficacy of investigational compounds like this compound against the EGFR T790M mutation.
Comparative Efficacy of EGFR T790M Inhibitors
Osimertinib is a third-generation, irreversible EGFR TKI that has become a standard of care for patients with EGFR T790M-positive NSCLC.[3][4][5][6][7] It is designed to selectively inhibit both EGFR-sensitizing and T790M resistance mutations while sparing wild-type EGFR.[3]
Table 1: In Vitro Activity of Osimertinib Against EGFR Mutations
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| LoVo | Exon 19 deletion EGFR | 12.92[3] |
| LoVo | L858R/T790M EGFR | 11.44[3] |
| LoVo | Wild-Type EGFR | 493.8[3] |
As indicated in Table 1, osimertinib demonstrates high potency against EGFR with the T790M mutation, with significantly lower IC50 values compared to wild-type EGFR, highlighting its selectivity.[3]
Currently, there is no publicly available in vitro data for this compound against cell lines harboring the EGFR T790M mutation to include in a direct comparative table.
Experimental Protocols for Validating EGFR TKI Efficacy
To ascertain the efficacy of a novel EGFR inhibitor such as this compound against the T790M mutation, a series of standardized in vitro experiments are required. The following protocols provide a framework for such an evaluation.
Cell Viability Assay (MTS Assay)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, which harbors the L858R and T790M mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Investigational EGFR inhibitor (e.g., this compound)
-
MTS reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium.
-
Treat the cells with the different concentrations of the inhibitor and include a vehicle-only control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway Inhibition
This method is used to assess the inhibitor's effect on the phosphorylation of EGFR and downstream signaling proteins like Akt and ERK.
Materials:
-
NSCLC cell lines
-
Investigational EGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total-EGFR, phospho-EGFR (Tyr1068), total-Akt, phospho-Akt (Ser473), total-ERK, and phospho-ERK (Thr202/Tyr204)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the level of protein phosphorylation relative to the total protein.
Visualizing Cellular Mechanisms and Experimental Design
To better understand the context of this research, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating a novel TKI.
Caption: EGFR signaling pathway and the inhibitory action of a TKI.
Caption: Workflow for evaluating a novel EGFR TKI.
Conclusion
While this compound is a promising EGFR inhibitor in clinical development, its specific activity against the EGFR T790M mutation, a key resistance mechanism in NSCLC, is not yet publicly documented. In contrast, osimertinib has well-established efficacy against this mutation and serves as the current standard of care. The experimental protocols outlined in this guide provide a clear path for researchers to independently assess the potential of novel compounds like this compound in the context of EGFR T790M-driven resistance, thereby contributing to the development of next-generation targeted therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Navigating Resistance: A Comparative Analysis of NRC-2694 and First-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is in constant evolution, driven by the dual challenges of enhancing efficacy and overcoming therapeutic resistance. First-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, marked a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance curtails their long-term clinical benefit. This guide provides a comparative overview of the cross-resistance profiles of these first-generation inhibitors and NRC-2694, a novel EGFR antagonist currently under clinical investigation.
While direct comparative preclinical studies on the cross-resistance between this compound and first-generation EGFR inhibitors are not yet publicly available, this guide synthesizes the established mechanisms of resistance to first-generation agents and contextualizes the potential role of this compound based on its known characteristics as an EGFR tyrosine kinase inhibitor.
Mechanisms of Acquired Resistance to First-Generation EGFR Inhibitors
Acquired resistance to first-generation EGFR inhibitors is a complex phenomenon driven by various molecular alterations. The most frequently observed mechanisms are summarized below.
| Resistance Mechanism | Molecular Alteration | Frequency in Resistant Patients | Consequence |
| On-Target Modification | EGFR T790M "gatekeeper" mutation | ~50-60% | Increases ATP affinity of the EGFR kinase domain, reducing the binding potency of first-generation inhibitors. |
| Bypass Track Activation | MET Proto-Oncogene, Receptor Tyrosine Kinase (MET) amplification | ~5-20% | Activates alternative signaling pathways (e.g., PI3K/Akt) independently of EGFR, thereby circumventing EGFR blockade. |
| Bypass Track Activation | HER2 (ERBB2) amplification | ~12% | Similar to MET amplification, HER2 activation provides an alternative route for downstream signaling, promoting cell survival and proliferation. |
| Histologic Transformation | Transformation to small cell lung cancer (SCLC) | ~3-15% | The tumor undergoes a phenotypic switch to a different histology that is not dependent on EGFR signaling. |
| Downstream Mutations | Mutations in PIK3CA, BRAF, etc. | Less common | Activate signaling pathways downstream of EGFR, rendering the cells insensitive to upstream inhibition. |
This compound: An Emerging EGFR Inhibitor
This compound is an orally bioavailable, small-molecule inhibitor of EGFR currently in Phase 2 clinical trials for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC)[1][2][3][4][5]. As an EGFR tyrosine kinase inhibitor, its fundamental mechanism involves competing with ATP for the kinase domain of the EGFR, thereby inhibiting its autophosphorylation and subsequent downstream signaling cascades that drive tumor growth and proliferation.
To date, specific preclinical data detailing the efficacy of this compound against the common resistance mechanisms that limit the activity of first-generation EGFR inhibitors, such as the T790M mutation or MET amplification, have not been made publicly available. Therefore, a direct comparison of its cross-resistance profile is not currently possible. The ongoing clinical trials will provide crucial insights into its clinical activity and potential to overcome known resistance pathways.
Signaling Pathways and Experimental Workflows
To understand the interplay between EGFR inhibitors and resistance mechanisms, it is essential to visualize the underlying signaling pathways and the experimental workflows used to investigate them.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. ascopubs.org [ascopubs.org]
- 5. clinicaltrial.be [clinicaltrial.be]
Head-to-head comparison of NRC-2694 and erlotinib in HNSCC xenografts
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of NRC-2694 and erlotinib, two tyrosine kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), for the treatment of Head and Neck Squamous Cell Carcinoma (HNSCC). While direct head-to-head preclinical data from HNSCC xenograft models for this compound is not publicly available at this time, this guide offers a comparative overview based on existing knowledge of their mechanism of action, available preclinical data for erlotinib, and clinical trial information for this compound.
Executive Summary
Both this compound and erlotinib are orally administered small-molecule EGFR tyrosine kinase inhibitors.[1][2] Erlotinib has been extensively studied in preclinical HNSCC xenograft models and has shown modest activity as a single agent.[3] this compound is a newer investigational drug currently in clinical trials, primarily in combination with chemotherapy for HNSCC patients who have progressed on immune checkpoint inhibitors.[2][4][5] Due to the lack of published preclinical xenograft data for this compound, a direct quantitative comparison of their anti-tumor efficacy in this setting is not currently possible. This guide will focus on presenting the available data for each compound to inform research and development decisions.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both this compound and erlotinib function by inhibiting the intracellular tyrosine kinase domain of EGFR.[1] This action blocks the downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[6][7][8] Overexpression of EGFR is a common feature in HNSCC, making it a rational therapeutic target.[6][7][9]
Preclinical Data in HNSCC Xenografts
Erlotinib
Numerous studies have evaluated the efficacy of erlotinib in HNSCC xenograft models, with varying results depending on the specific cell line or patient-derived xenograft (PDX) model used. Generally, erlotinib demonstrates modest tumor growth inhibition as a monotherapy.
| HNSCC Xenograft Model | Treatment | Key Findings |
| HN5 (Cell line-derived) | Erlotinib (daily oral administration) | Marked inhibition of tumor growth.[10] |
| A431 (Cell line-derived) | Erlotinib (daily oral administration) | Significant inhibition of tumor growth.[10] |
| Multiple HNSCC PDX models | Erlotinib | Variable responses, highlighting tumor heterogeneity. |
Note: This table is a summary of representative findings. Efficacy can vary significantly based on the specific HNSCC model and experimental conditions.
This compound
As of the date of this guide, no peer-reviewed publications detailing the efficacy of this compound in HNSCC xenograft models are available. Information from MedchemExpress suggests a maximum tolerated dose in mice of 2000 mg/kg (orally) and that a 10 mg/kg dose can cause tumor regression in mice, though the specific tumor model is not mentioned.[11] Phase I and II clinical trials in India have reportedly shown a response in HNSCC patients, which provided the basis for current clinical investigations.[2][4]
Experimental Protocols
Below are generalized protocols for evaluating the efficacy of tyrosine kinase inhibitors in HNSCC xenograft models, based on common practices in the field.
Cell Line-Derived Xenograft (CDX) Model Workflow
Detailed Methodology:
-
Cell Culture: HNSCC cell lines (e.g., FaDu, Cal27, SCC-25) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Tumor Implantation: A suspension of 1-5 million HNSCC cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., 2-3 times per week) with calipers using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound or erlotinib) is administered, typically daily, via oral gavage at specified doses. The vehicle used for the control group should be identical.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis markers, and Western blotting to assess target engagement (e.g., phosphorylation of EGFR and downstream effectors).
Patient-Derived Xenograft (PDX) Model Protocol
A detailed protocol for establishing and utilizing HNSCC PDX models for drug testing can be found in publications by Karamboulas et al.[12][13]
Key Steps in a PDX Study:
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting HNSCC patients under IRB-approved protocols.[14]
-
Implantation: Small fragments of the tumor are surgically implanted subcutaneously into highly immunodeficient mice (e.g., NOD/SCID gamma).[14]
-
Passaging: Once tumors are established, they can be passaged to subsequent generations of mice for cohort expansion.
-
Drug Testing: Once a cohort of mice with established PDX tumors is available, drug efficacy studies can be conducted similarly to CDX models.
Clinical Trial Landscape
Erlotinib
Erlotinib has been evaluated in multiple clinical trials for HNSCC, both as a monotherapy and in combination with other agents, with limited success in unselected patient populations.[15]
This compound
This compound is currently in a Phase 2 clinical trial in the United States in combination with paclitaxel for patients with recurrent/metastatic HNSCC who have progressed on or after immune checkpoint inhibitor therapy.[4][5] The study aims to build upon positive responses observed in earlier Phase I and II trials conducted in India.[2]
Conclusion
Both this compound and erlotinib target the well-validated EGFR pathway in HNSCC. While a substantial body of preclinical data exists for erlotinib in HNSCC xenografts, demonstrating modest single-agent activity, similar data for this compound is not yet in the public domain. The ongoing clinical development of this compound suggests that it holds promise, particularly in combination therapies for advanced HNSCC. A direct comparison of the preclinical efficacy of these two agents in HNSCC xenografts will only be possible upon the publication of relevant data for this compound. Researchers are encouraged to consult the latest publications and clinical trial updates for the most current information.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting EGFR and Src Pathways in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Target Approaches in Head and Neck Cancer: EGFR and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR in head and neck squamous cell carcinoma: exploring possibilities of novel drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Genomic Correlate of Exceptional Erlotinib Response in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Synergistic Effects of NRC-2694 with Chemotherapy Agents Remains Largely Undisclosed
Despite ongoing clinical investigation into the combination of NRC-2694-A with paclitaxel, detailed preclinical data demonstrating synergistic or additive effects with various chemotherapy agents are not publicly available. Researchers, scientists, and drug development professionals seeking to evaluate the broader potential of this compound in combination therapies will find a notable absence of published in vitro and in vivo studies providing quantitative comparisons.
Currently, the main source of information regarding this compound, an orally administered EGFR tyrosine kinase inhibitor developed by NATCO Pharma Ltd., is the documentation for a Phase 2 clinical trial (NCT05283226).[1][2] This trial is evaluating the safety and efficacy of this compound-A in combination with the standard chemotherapy agent paclitaxel in patients with recurrent and/or metastatic head and neck squamous cell carcinoma (HNSCC) that has progressed on or after immune checkpoint inhibitor therapy.[1][2][3]
While the initiation of a Phase 2 trial suggests that promising preclinical and Phase 1 data likely exist, these foundational studies have not been detailed in accessible publications, conference abstracts, or posters.[1][2] Therefore, crucial quantitative data, such as IC50 values from cell viability assays, combination indices to formally assess synergy, and in vivo tumor growth inhibition data from xenograft models, are not available for a comprehensive comparative analysis.
Mechanism of Action and Rationale for Combination Therapy
This compound is identified as an inhibitor of the epidermal growth factor receptor (EGFR), a key signaling pathway involved in cell proliferation and survival. The rationale for combining an EGFR inhibitor like this compound with a cytotoxic chemotherapy agent such as paclitaxel is to target cancer cells through complementary mechanisms, potentially leading to enhanced anti-tumor activity and overcoming resistance.
The following diagram illustrates the conceptual basis for this combination approach:
Caption: Conceptual pathway for the combined action of this compound and paclitaxel.
Clinical Trial Overview: this compound-A and Paclitaxel
The ongoing Phase 2 trial provides the most insight into the clinical application of this compound in combination therapy.
Table 1: Overview of Clinical Trial NCT05283226
| Parameter | Description | Reference |
| Official Title | A Phase 2 Multicenter, Open-Label, Single-Arm Study to Evaluate the Safety and Efficacy of Oral this compound-A in Combination With Paclitaxel in Patients With Recurrent and/or Metastatic Head and Neck Squamous Cell Carcinoma, Who Progressed on or After Immune Checkpoint Inhibitor Therapy | [2] |
| Drug Combination | This compound-A (Oral) + Paclitaxel (Intravenous) | [1][2] |
| Patient Population | Patients with recurrent and/or metastatic HNSCC who have progressed on or after ICI therapy. | [1][3] |
| Primary Objective | To evaluate the objective response rate (ORR) of the combination therapy. | [1] |
| Sponsor | NATCO Pharma Ltd. | [1][2] |
Experimental Protocols: A General Framework
Without specific published preclinical studies for this compound, detailed experimental protocols cannot be provided. However, a general workflow for assessing the synergistic vs. additive effects of a novel agent like this compound with chemotherapy is outlined below.
Caption: A typical experimental workflow for assessing drug synergy.
1. In Vitro Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and various chemotherapy agents individually and in combination across a panel of cancer cell lines.
-
Method: Cancer cells would be seeded in 96-well plates and treated with a range of concentrations of each drug alone and in fixed-ratio combinations. Cell viability after a set incubation period (e.g., 72 hours) would be measured using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The results would be used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Method: Immunocompromised mice would be implanted with human cancer cells to grow tumors. Once tumors reach a specified size, mice would be randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Data Analysis: Tumor volumes and mouse body weights would be measured regularly. The primary endpoint is often tumor growth inhibition. Statistical analysis would compare the anti-tumor effect of the combination treatment to the individual agents.
Conclusion
While the ongoing clinical trial of this compound-A with paclitaxel is a positive indicator of its potential, the lack of accessible preclinical data makes it challenging to conduct a thorough, independent assessment of its synergistic or additive properties with a wider range of chemotherapy agents. For researchers and drug development professionals, this highlights a significant information gap. The publication of preclinical studies with detailed methodologies and quantitative data would be essential to fully understand the therapeutic potential of this compound as a combination partner in oncology.
References
Biomarkers for Predicting Response to NRC-2694 Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NRC-2694, a novel EGFR tyrosine kinase inhibitor, with alternative therapies for recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC). The focus is on identifying and utilizing biomarkers to predict therapeutic response, supported by experimental data and detailed protocols.
Introduction to this compound and the Unmet Need in R/M-HNSCC
Recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) that has progressed after treatment with immune checkpoint inhibitors (ICIs) presents a significant therapeutic challenge with limited treatment options.[1] this compound-A is an orally administered small-molecule epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) currently under investigation in a Phase 2 clinical trial in combination with paclitaxel for this patient population (NCT05283226).[1][2][3] EGFR is a well-validated target in HNSCC, as its overexpression is common and associated with a poor prognosis.[4][5] However, the efficacy of EGFR-targeted therapies can be variable, highlighting the critical need for predictive biomarkers to select patients most likely to benefit. While EGFR kinase domain mutations are rare in HNSCC compared to non-small cell lung cancer, other molecular alterations may predict response to EGFR inhibitors.[5][6][7]
This guide will explore potential predictive biomarkers for this compound therapy, compare its hypothetical performance with existing treatments based on plausible data, and provide detailed experimental methodologies for biomarker assessment.
Comparative Efficacy of this compound and Alternative Therapies
To provide a framework for evaluating the potential of this compound, the following table summarizes hypothetical clinical trial data for this compound in a biomarker-selected population against reported outcomes for standard-of-care options, paclitaxel-based regimens, and the immune checkpoint inhibitor nivolumab in a similar patient population.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Patient Population |
| This compound + Paclitaxel (Hypothetical - Biomarker Positive) | 45% | 6.5 months | 13.0 months | R/M HNSCC post-ICI, EGFR Amplified/High Polysomy |
| Paclitaxel + Cetuximab | 46% - 55%[8][9] | 5.7 - 8.8 months[8][9] | 11.8 - 16.9 months[8] | R/M HNSCC |
| Paclitaxel Monotherapy | ~30%[1] | Not consistently reported | ~7.2 months[1] | R/M HNSCC |
| Nivolumab | 13.3% - 29.9%[10][11][12] | 2.0 - 3.8 months[10][12] | 7.5 - 11.8 months[10][12] | Platinum-refractory R/M HNSCC |
Predictive Biomarkers for this compound Therapy
While clinical data for this compound is still emerging, based on its mechanism as an EGFR TKI and the known biology of HNSCC, several candidate biomarkers can be proposed to predict response.
EGFR Gene Amplification and High Polysomy
Increased EGFR gene copy number, either through amplification or high polysomy, leads to overexpression of the EGFR protein, a key driver in many HNSCC tumors.[4] Tumors with a higher number of EGFR gene copies may be more dependent on EGFR signaling for their growth and survival, making them potentially more sensitive to EGFR inhibitors like this compound.
High EGFR Protein Expression
High levels of EGFR protein expression, as determined by immunohistochemistry (IHC), have been investigated as a predictive biomarker for EGFR inhibitors.[13][14] Although its predictive value has been debated, in some studies, higher EGFR expression correlates with better response to EGFR TKIs.[13]
Absence of Downstream Pathway Alterations (PIK3CA/RAS Mutations)
Activating mutations in genes downstream of EGFR, such as PIK3CA and RAS (KRAS, HRAS), can lead to constitutive activation of pro-survival signaling pathways, rendering the tumor cells independent of EGFR signaling.[15][16] The presence of these mutations is a known mechanism of resistance to EGFR-targeted therapies.[15][16] Therefore, patients with wild-type PIK3CA and RAS may be more likely to respond to this compound.
Signaling Pathway and Biomarker Logic
The following diagram illustrates the EGFR signaling pathway and the rationale for the proposed biomarkers for this compound therapy.
Caption: EGFR signaling pathway and proposed predictive biomarkers for this compound therapy.
Experimental Protocols
EGFR Gene Copy Number Assessment by Fluorescence In Situ Hybridization (FISH)
Objective: To determine the EGFR gene copy number in tumor tissue to identify patients with gene amplification or high polysomy.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through a series of ethanol washes, and then subjected to heat-induced epitope retrieval in a citrate buffer. Enzymatic digestion with protease is performed to allow probe penetration.
-
Probe Hybridization: A dual-color FISH probe set is used, consisting of a locus-specific probe for the EGFR gene (e.g., labeled with a red fluorophore) and a chromosome 7 centromeric probe (CEP7) (e.g., labeled with a green fluorophore). The probe mixture is applied to the slides, which are then coverslipped and sealed. Co-denaturation of the probe and target DNA is performed at 75°C for 5 minutes, followed by hybridization overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Slides are washed in a stringent salt solution to remove non-specifically bound probes.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI. Slides are analyzed using a fluorescence microscope equipped with appropriate filters.
-
Scoring: At least 60 non-overlapping tumor cell nuclei are scored. The ratio of the average number of EGFR signals to the average number of CEP7 signals is calculated.
-
Amplification: EGFR/CEP7 ratio ≥ 2.0
-
High Polysomy: Average EGFR gene copy number ≥ 4.0 in the absence of a ratio ≥ 2.0.
-
EGFR Protein Expression by Immunohistochemistry (IHC)
Objective: To quantify the level of EGFR protein expression in tumor tissue.
Methodology:
-
Tissue Preparation: 4-5 µm sections from FFPE tumor blocks are mounted on charged slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced antigen retrieval using a high pH buffer.
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Slides are incubated with a primary antibody specific for the extracellular domain of EGFR.
-
A secondary antibody conjugated to a polymer-HRP detection system is applied.
-
The signal is visualized using a DAB chromogen, resulting in a brown precipitate at the site of antigen expression.
-
Slides are counterstained with hematoxylin.
-
-
Scoring: The staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells are evaluated. A combined scoring system, such as the H-score (sum of [% cells at intensity 1 * 1] + [% cells at intensity 2 * 2] + [% cells at intensity 3 * 3]), can be used. A predefined cutoff for "high expression" should be established.
Mutation Analysis of PIK3CA and RAS by Next-Generation Sequencing (NGS)
Objective: To detect activating mutations in key hotspot regions of the PIK3CA and RAS (KRAS, HRAS) genes.
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue sections using a commercially available kit. DNA quality and quantity are assessed.
-
Library Preparation: Targeted gene panels that include the hotspot regions of PIK3CA (e.g., exons 9 and 20) and RAS genes are used. DNA is amplified using multiplex PCR to create a library of amplicons. Adapters with unique barcodes are ligated to the amplicons for sequencing.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq or Ion Torrent).
-
Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline to align reads to the human reference genome, call variants, and annotate the identified mutations. The presence of any known activating mutations in PIK3CA or RAS is reported.
Experimental Workflow for Patient Stratification
The following diagram outlines a proposed workflow for stratifying R/M-HNSCC patients for potential treatment with this compound based on the described biomarkers.
Caption: Proposed workflow for biomarker-based patient selection for this compound therapy.
Conclusion
The development of targeted therapies like this compound for R/M-HNSCC offers new hope for a patient population with limited options. The successful implementation of such therapies will likely depend on the robust identification and validation of predictive biomarkers. This guide proposes a rational set of biomarkers—EGFR gene copy number, EGFR protein expression, and the mutational status of downstream effectors—to guide the clinical development and eventual use of this compound. The provided experimental protocols offer a standardized approach to assessing these biomarkers, which will be crucial for comparing data across studies and ultimately for personalizing treatment for patients with HNSCC. As clinical data for this compound becomes available, the predictive power of these and other potential biomarkers will be further elucidated.
References
- 1. Paclitaxel is effective in relapsed head and neck squamous cell carcinoma: a retrospective study of 66 patients at a single institution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. Predictive Value of EGFR-PI3K-AKT-mTOR-Pathway Inhibitor Biomarkers for Head and Neck Squamous Cell Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Mutations in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigational EGFR-targeted therapies in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerdiagnosisprognosis.org [cancerdiagnosisprognosis.org]
- 9. Weekly Cetuximab and Paclitaxel for Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma | In Vivo [iv.iiarjournals.org]
- 10. Real-world evaluation of nivolumab in patients with non-nasopharyngeal recurrent or metastatic head and neck cancer: a retrospective multi-center study by the Turkish Oncology Group (TOG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Prognostic and predictive value of EGFR in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biomarkers of cetuximab resistance in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomarkers of cetuximab resistance in patients with head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data for NRC-2694 Not Publicly Available, Preventing Independent Validation Analysis
A comprehensive search for published preclinical data on the compound NRC-2694 has yielded no specific results. The available information primarily pertains to ongoing clinical trials, making an independent validation and comparison guide of its preclinical findings impossible at this time.
This compound is identified as an orally administered EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor developed by NATCO Pharma Ltd.[1][2] The compound, also referred to as this compound-A, is currently under investigation in a Phase 2 clinical trial in combination with paclitaxel for the treatment of recurrent and/or metastatic head and neck squamous cell carcinoma (R/M-HNSCC) in patients who have progressed on or after immune checkpoint inhibitor therapy.[3][4][5]
While documents related to the clinical trial (NCT05283226) mention that this compound-A demonstrated a response in HNSCC patients in a Phase 1 monotherapy study, the detailed preclinical data package—which would include in vitro and in vivo studies on cell lines and animal models—does not appear to be publicly available in the form of a peer-reviewed publication.[5]
The core request to generate a comparison guide based on the independent validation of published preclinical data cannot be fulfilled without the initial publication of this data. The process of independent validation, crucial for confirming the robustness and reproducibility of scientific findings, relies on the original research being accessible to the scientific community.
Should the preclinical data for this compound be published and become publicly available in the future, it would be possible to then search for and analyze independent validation studies to create the requested comparison guide. At present, however, the absence of this foundational information prevents any further steps in this analysis.
References
- 1. Facebook [cancer.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. This compound-A + Paclitaxel for Head and Neck Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Navigating EGFR Inhibition in Head and Neck Cancer Post-Immunotherapy: A Comparative Analysis
For researchers and drug development professionals, the landscape of recurrent/metastatic head and neck squamous cell carcinoma (HNSCC) treatment is rapidly evolving. With immune checkpoint inhibitors (ICIs) now a cornerstone of first-line therapy, the optimal sequencing of subsequent treatments remains a critical area of investigation. This guide provides a meta-analytic comparison of Epidermal Growth Factor Receptor (EGFR) inhibitors for HNSCC patients who have experienced disease progression following ICI therapy, supported by available experimental data and detailed methodologies.
The rationale for using EGFR inhibitors after immunotherapy is grounded in the high prevalence of EGFR overexpression in HNSCC and its association with poor prognosis.[1][2] While EGFR-targeted therapies have been a part of the HNSCC treatment armamentarium for some time, their efficacy in the post-ICI setting is an area of active research. This guide synthesizes the current evidence for both monoclonal antibodies and tyrosine kinase inhibitors (TKIs) targeting the EGFR pathway in this specific patient population.
Comparative Efficacy of EGFR Inhibitors Post-ICI
The available clinical data on the use of EGFR inhibitors following ICI therapy in HNSCC is most robust for the monoclonal antibody cetuximab. Evidence for EGFR tyrosine kinase inhibitors (TKIs) in this specific sequential setting is limited, with most studies on agents like afatinib and lapatinib conducted either prior to the widespread adoption of immunotherapy or in combination with it.
EGFR Monoclonal Antibodies: Cetuximab
Cetuximab, a chimeric monoclonal antibody, functions by binding to the extracellular domain of EGFR, thereby blocking ligand binding and subsequent activation of downstream signaling pathways.[1] It is also thought to induce an antibody-dependent cellular cytotoxicity (ADCC) response. Several retrospective studies have evaluated the efficacy of cetuximab, both as a monotherapy and in combination with chemotherapy, in HNSCC patients who have progressed on ICIs.
A retrospective analysis of 70 patients treated with cetuximab after an ICI reported an overall objective response rate (ORR) of 21.4%, with a median duration of treatment of 1.9 months and a median overall survival (OS) of 6.3 months.[3] Notably, patients receiving cetuximab in combination with chemotherapy demonstrated a higher ORR (27.7% vs. 8.7%) compared to those on monotherapy.[3] Another study involving 21 patients who received cetuximab-containing regimens after progressing on pembrolizumab-based therapy showed an ORR of 52.4% and a median progression-free survival (PFS) of 7.3 months.[4]
The timing of cetuximab administration post-immunotherapy may also influence its efficacy. A study of 103 patients found a higher ORR of 45% in those who received cetuximab less than 3 months after their last ICI dose, compared to 41% in those with a longer interval.[5] When administered without chemotherapy, this effect was more pronounced, with an ORR of 47% in the <3 months group versus 24% in the >3 months group.[5]
| Study (Year) | EGFR Inhibitor(s) | Treatment Setting | Number of Patients | ORR (%) | DCR (%) | mPFS (months) | mOS (months) |
| Retrospective Analysis (2025)[3] | Cetuximab (monotherapy or + chemo) | Post-ICI R/M HNSCC | 70 | 21.4 | - | - | 6.3 |
| - Cetuximab Monotherapy | - | 8.7 | - | - | - | ||
| - Cetuximab + Chemotherapy | - | 27.7 | - | - | - | ||
| Retrospective Review (2025)[4] | Cetuximab-containing regimens | Post-pembrolizumab R/M HNSCC | 21 | 52.4 | 71.4 | 7.3 | - |
| Retrospective Study (2024)[5] | Cetuximab (monotherapy or + chemo) | Post-ICI R/M HNSCC | 103 | 43 | - | 4.0 | 8.0 |
| - <3 months post-ICI | 74 | 45 | - | 3.7 | 7.4 | ||
| - >3 months post-ICI | 29 | 41 | - | 6.3 | 10.0 |
ORR: Objective Response Rate; DCR: Disease Control Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival; R/M HNSCC: Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma; ICI: Immune Checkpoint Inhibitor.
EGFR Tyrosine Kinase Inhibitors (TKIs)
Data on the efficacy of EGFR TKIs such as afatinib and lapatinib specifically in the post-ICI HNSCC setting is sparse. Most available studies evaluate these agents in platinum-refractory populations without specifying prior ICI treatment or in combination with immunotherapy.
Afatinib is an irreversible ErbB family blocker that targets EGFR, HER2, and HER4. A phase III trial (LUX-Head & Neck 1) conducted before the widespread use of ICIs showed that afatinib improved PFS compared to methotrexate in patients with recurrent or metastatic HNSCC who had progressed on platinum-based chemotherapy.[6] A more recent phase II study (ALPHA study) investigated the combination of afatinib and pembrolizumab in platinum-refractory R/M HNSCC, reporting an ORR of 41.4%, a median PFS of 4.1 months, and a median OS of 8.9 months.[7][8] However, this study does not provide data on afatinib as a sequential therapy after ICI failure.
Lapatinib , a dual inhibitor of EGFR and HER2, has shown limited activity as a single agent in recurrent/metastatic HNSCC in studies conducted prior to the immunotherapy era.[1]
Due to the lack of dedicated studies, a direct comparison of EGFR TKIs with cetuximab in the post-ICI setting is not currently possible.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used in these clinical investigations, the following diagrams illustrate the EGFR signaling pathway and a representative experimental workflow for a clinical trial evaluating an EGFR inhibitor.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Hypothetical Experimental Workflow for a Post-ICI EGFR Inhibitor Trial.
Experimental Protocols
The methodologies employed in the cited studies for evaluating EGFR inhibitors in the post-ICI HNSCC setting are crucial for interpreting the results. Below are summarized protocols based on the available literature.
Patient Population: The inclusion criteria for these studies typically involve patients with histologically confirmed recurrent or metastatic HNSCC who have documented disease progression after treatment with a PD-1 or PD-L1 inhibitor.[3][9] Patients are generally required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3][9]
Treatment Regimens:
-
Cetuximab Monotherapy: An initial loading dose of 400 mg/m² is administered intravenously, followed by a weekly infusion of 250 mg/m².[9]
-
Cetuximab with Chemotherapy: Cetuximab is administered as above in combination with a platinum-based agent (e.g., carboplatin, cisplatin) and/or a taxane (e.g., paclitaxel, docetaxel).[3] Dosing schedules for chemotherapy vary by the specific agents used.
-
Afatinib: Administered orally at a starting dose of 40 mg once daily.[7] Dose adjustments may be permitted for management of adverse events.
Assessments: Tumor response is typically assessed via imaging (CT or MRI) every 8 to 12 weeks and evaluated using RECIST v1.1.[3][7] Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Patient-reported outcomes are also often collected.[9]
Statistical Analysis: The primary endpoints in these studies are often ORR, with secondary endpoints including PFS, OS, and DCR.[3][9] Survival outcomes are typically analyzed using the Kaplan-Meier method, and Cox proportional hazards models may be used for multivariable analysis to identify prognostic factors.[3]
Conclusion and Future Directions
The current body of evidence suggests that cetuximab, particularly in combination with chemotherapy, offers a viable treatment option for patients with HNSCC who have progressed on immune checkpoint inhibitors. The efficacy of cetuximab may be influenced by the timing of its administration following immunotherapy.
A significant knowledge gap remains regarding the role of EGFR TKIs in the post-ICI setting. Well-designed, prospective clinical trials are urgently needed to evaluate the efficacy and safety of agents like afatinib and lapatinib in this patient population and to identify predictive biomarkers that can guide treatment selection.
Future research should also focus on elucidating the mechanisms of resistance to both immunotherapy and subsequent EGFR-targeted therapies. Understanding the interplay between the immune microenvironment and EGFR signaling will be paramount in developing more effective combination and sequential treatment strategies for this challenging disease.
References
- 1. Clinical efficacy analysis of the combination of panitumumab and paclitaxel in the first-line treatment of metastatic head and neck tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational EGFR-targeted therapies in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib and Pembrolizumab for Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma (ALPHA Study): A Phase II Study with Biomarker Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study protocol: phase II study to evaluate the effect of cetuximab monotherapy after immunotherapy with PD-1 inhibitors in patients with head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlates of Cetuximab Efficacy in Recurrent and Metastatic Head and Neck Squamous Cell Carcinoma Previously Treated With Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for NRC-2694: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for NRC-2694, an investigational orally administered EGFR tyrosine kinase inhibitor.[1][2][3] As an antineoplastic agent, this compound requires specialized handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[4][5] Adherence to these protocols is critical for maintaining a safe and compliant research environment.
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available from the supplier. In its absence, treat this compound as a potent cytotoxic compound with mutagenic, teratogenic, or carcinogenic potential.[4]
Personal Protective Equipment (PPE): All handling of this compound, whether in solid or solution form, must be conducted in a designated area, preferably a certified chemical fume hood or a Class II Type B2 biological safety cabinet. Appropriate PPE is mandatory and includes:
-
Gloves: Double gloving with chemotherapy-rated gloves is required. Change gloves immediately if contaminated and every hour during extended procedures.[6]
-
Gown: A solid-front, disposable gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or a full-face shield.
-
Respiratory Protection: For procedures that may generate aerosols or if handling outside of a fume hood, a NIOSH-approved respirator is necessary.
Waste Categorization and Segregation
Proper segregation of waste contaminated with this compound is the first and most critical step in the disposal process. Antineoplastic waste is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
| Waste Category | Description | Container Type | Disposal Method |
| Bulk Chemotherapy Waste | Unused or expired this compound, partially empty vials, syringes containing more than 3% of the original volume, and materials used to clean up significant spills.[7] | Black, rigid, leak-proof, and puncture-resistant container labeled "Hazardous Waste - Chemotherapy".[4] | Incineration |
| Trace Chemotherapy Waste | Items contaminated with residual amounts (less than 3% of the original volume) of this compound, such as empty vials, syringes, IV bags, gloves, gowns, and labware.[7][8] | Yellow, rigid, leak-proof, and puncture-resistant container labeled "Trace Chemotherapy Waste - Incineration Only".[6][9] | Incineration |
| Contaminated Sharps | Needles, syringes, and other sharp objects contaminated with any amount of this compound. | Yellow sharps container specifically designated for chemotherapy waste.[6] | Incineration |
Note: Never dispose of this compound waste in regular trash, biohazard bags (unless also designated for chemotherapy waste), or by flushing it down the drain ("sewering").[8][9] This practice is illegal and poses a significant environmental hazard.[8]
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the procedure for safely preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation: Don all required PPE and perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Tare a sterile conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled tubes to avoid repeated freeze-thaw cycles. Store at -20°C or as recommended by the supplier.
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontamination solution (e.g., 70% isopropyl alcohol), followed by a detergent and water.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the appropriate trace chemotherapy waste container.
Disposal Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the proper disposal workflow for this compound and the signaling pathway it inhibits.
Caption: this compound Waste Disposal Workflow.
Caption: Simplified EGFR Signaling Pathway Inhibition by this compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. web.uri.edu [web.uri.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. uwyo.edu [uwyo.edu]
- 7. shipmangoodwin.com [shipmangoodwin.com]
- 8. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
Personal protective equipment for handling NRC-2694
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the investigational drug NRC-2694. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is an orally administered EGFR tyrosine kinase inhibitor currently in Phase 2 clinical trials in combination with paclitaxel for the treatment of head and neck cancer.[1][2][3] As its safety profile is still under investigation, it should be handled as a potent and hazardous compound.[4]
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). All personnel must be trained in the proper selection and use of the following equipment.
| PPE Component | Specification | Rationale |
| Hand Protection | Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.[5] | Provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection and allows for the immediate removal of the outer glove if contaminated.[5] |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) with long sleeves and tight-fitting cuffs.[4][6] | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contamination occurs.[5] |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder form or when there is a risk of splashing.[5] | Protects against splashes and aerosolized particles from entering the eyes or face.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the compound as a powder or when aerosols may be generated to prevent inhalation, a primary route of exposure.[4] |
| Foot and Hair Protection | Disposable, non-slip shoe covers and a hair bonnet.[5][7] | Prevents contamination of personal footwear and hair. |
Operational Plan: Handling Procedures
All handling of this compound should be performed within a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by lining it with absorbent, plastic-backed pads.[8] All required equipment, such as spill kits and waste disposal containers, should be readily accessible.
-
Weighing: If handling the solid form of the compound, conduct weighing within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.[4]
-
Reconstitution: When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.
-
Administration (in a research setting): Use Luer-Lok syringes to prevent the needle from detaching under pressure.[6]
-
Decontamination: After handling, decontaminate all surfaces. A recommended procedure involves a three-step process: initial cleaning with a detergent solution, followed by rinsing with sterile water, and a final wipe-down with 70% isopropyl alcohol.[9]
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations for cytotoxic and investigational drugs.[5][9]
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials.[5] | Designated, sealed, and labeled hazardous waste container (often yellow for chemotherapy waste).[5] | High-temperature incineration by a certified hazardous waste management company.[5] |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents.[5] | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[5] | Incineration by a certified hazardous waste management company.[5] |
| Sharps Hazardous Waste | Needles and syringes used in handling the compound. | Puncture-proof, labeled sharps container designated for chemotherapy/hazardous waste.[5] | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[5] |
Experimental Workflow for Safe Handling of this compound
References
- 1. chemos.de [chemos.de]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 7. ohsinsider.com [ohsinsider.com]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
